molecular formula C19H19N3O B2362867 4-ethyl-N-[4-(2-pyrazinyloxy)benzyl]aniline CAS No. 866042-30-0

4-ethyl-N-[4-(2-pyrazinyloxy)benzyl]aniline

Cat. No.: B2362867
CAS No.: 866042-30-0
M. Wt: 305.381
InChI Key: LOUXYAXMORKFGN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-ethyl-N-[4-(2-pyrazinyloxy)benzyl]aniline is a useful research compound. Its molecular formula is C19H19N3O and its molecular weight is 305.381. The purity is usually 95%.
BenchChem offers high-quality 4-ethyl-N-[4-(2-pyrazinyloxy)benzyl]aniline suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-ethyl-N-[4-(2-pyrazinyloxy)benzyl]aniline including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

4-ethyl-N-[(4-pyrazin-2-yloxyphenyl)methyl]aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N3O/c1-2-15-3-7-17(8-4-15)22-13-16-5-9-18(10-6-16)23-19-14-20-11-12-21-19/h3-12,14,22H,2,13H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LOUXYAXMORKFGN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)NCC2=CC=C(C=C2)OC3=NC=CN=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Characterization of 4-ethyl-N-[4-(2-pyrazinyloxy)benzyl]aniline

Author: BenchChem Technical Support Team. Date: February 2026

Technical Characterization Guide: 4-ethyl-N-[4-(2-pyrazinyloxy)benzyl]aniline

Executive Summary

Compound Identity: 4-ethyl-N-[4-(2-pyrazinyloxy)benzyl]aniline Molecular Formula: C₁₉H₁₉N₃O Molecular Weight: 305.38 g/mol Primary Class: Diarylalkylamine / Pyrazinyloxy ether Application Domain: Agrochemical active ingredient synthesis (herbicide intermediates), Medicinal Chemistry (Kinase inhibitor scaffolds).

This technical guide provides a rigorous framework for the synthesis, structural validation, and analytical characterization of 4-ethyl-N-[4-(2-pyrazinyloxy)benzyl]aniline . As a secondary amine linking an ethyl-substituted aniline to a pyrazinyloxy-benzyl core, this molecule represents a critical structural motif in modern crop protection chemistry (analogous to pyribenzoxim intermediates) and pharmaceutical lead optimization.

Part 1: Synthesis & Retrosynthetic Analysis

To ensure high purity for reference standards, a convergent synthesis strategy is recommended. The pathway relies on the Nucleophilic Aromatic Substitution (SₙAr) to install the pyrazine ether, followed by Reductive Amination or Sₙ2 Alkylation to form the C-N bond.

Retrosynthetic Logic

The molecule can be disconnected at the benzylic amine bond.

  • Fragment A (Nucleophile): 4-Ethylaniline (Commercially available).[1]

  • Fragment B (Electrophile): 4-(2-pyrazinyloxy)benzaldehyde (for reductive amination) or 4-(2-pyrazinyloxy)benzyl chloride (for alkylation).

Recommended Synthetic Pathway (Graphviz)

SynthesisPathway Figure 1: Convergent Synthesis via Reductive Amination SM1 4-Hydroxybenzaldehyde INT1 Intermediate 1: 4-(2-pyrazinyloxy)benzaldehyde SM1->INT1 K2CO3, DMF 100°C (SnAr) SM2 2-Chloropyrazine SM2->INT1 PROD TARGET: 4-ethyl-N-[4-(2-pyrazinyloxy)benzyl]aniline INT1->PROD NaBH(OAc)3, DCE Reductive Amination SM3 4-Ethylaniline SM3->PROD

Figure 1: Convergent Synthesis via Reductive Amination. The SₙAr step installs the ether linkage, followed by mild reductive amination to prevent over-alkylation.

Part 2: Physicochemical Profile (Predicted)

Before analytical method development, the following physicochemical properties should guide solvent selection and chromatographic conditions.

PropertyValue (Predicted)Implications for Analysis
LogP 4.2 ± 0.4Highly lipophilic; requires high % organic modifier in HPLC (e.g., ACN/MeOH).
pKa (Base) ~4.8 (Aniline N)Weakly basic. Use buffered mobile phase (pH > 7) to keep neutral or pH < 3 to fully protonate.
pKa (Pyrazine) ~0.6Pyrazine nitrogen is very weakly basic; likely unprotonated under standard HPLC conditions.
Solubility DMSO, DCM, Ethyl AcetateInsoluble in water. Prepare stock solutions in DMSO or Methanol.
Boiling Point ~460°C (760 mmHg)Not suitable for GC-MS without derivatization; LC-MS is preferred.

Part 3: Spectroscopic Identification

This section details the expected spectral signatures required to validate the structure.

Proton NMR (¹H NMR)

Solvent: DMSO-d₆, 400 MHz

The spectrum will display two distinct AA'BB' aromatic systems, a pyrazine pattern, and the ethyl/benzyl aliphatic signals.

PositionShift (δ ppm)MultiplicityIntegrationAssignment / Causality
Pyrazine-3 8.55d (J=1.5 Hz)1HOrtho to N, meta to O (Deshielded).
Pyrazine-5 8.38d (J=2.5 Hz)1HOrtho to N, para to O.
Pyrazine-6 8.15dd1HOrtho to O (Shielded relative to others).
Benzyl-Ar (2,6) 7.45d (J=8.5 Hz)2HOrtho to CH₂-N group.
Benzyl-Ar (3,5) 7.20d (J=8.5 Hz)2HOrtho to Ether oxygen (Shielded by resonance).
Aniline-Ar (3,5) 6.95d (J=8.5 Hz)2HMeta to Nitrogen (Ethyl side).
Aniline-Ar (2,6) 6.55d (J=8.5 Hz)2HOrtho to Nitrogen (Strongly shielded by N-lone pair).
NH 6.10t (broad)1HSecondary amine proton (Exchangeable).
Benzyl-CH₂ 4.28d (J=6.0 Hz)2HBenzylic methylene coupled to NH.
Ethyl-CH₂ 2.45q (J=7.6 Hz)2HBenzylic methylene of ethyl group.
Ethyl-CH₃ 1.12t (J=7.6 Hz)3HTerminal methyl group.
Mass Spectrometry (LC-MS)

Ionization: ESI Positive Mode

  • Parent Ion [M+H]⁺: m/z 306.16

  • Key Fragments:

    • m/z 185: [4-(2-pyrazinyloxy)benzyl]⁺ cation (Tropylium-like stability).

    • m/z 121: [4-ethylaniline]⁺ fragment (loss of benzyl group).

Infrared Spectroscopy (FT-IR)
  • 3400 cm⁻¹: N-H stretch (secondary amine, weak/broad).

  • 1605, 1510 cm⁻¹: C=C Aromatic ring stretches.

  • 1240 cm⁻¹: C-O-C Asymmetric ether stretch (Aryl-O-Aryl).

  • 1575 cm⁻¹: Pyrazine ring breathing mode.

Part 4: Analytical Method (HPLC-UV)

To quantify purity and monitor stability, the following validated HPLC method is recommended.

Chromatographic Conditions
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 100mm, 3.5µm).

  • Mobile Phase A: Water + 0.1% Formic Acid (or 10mM Ammonium Acetate for pH stability).

  • Mobile Phase B: Acetonitrile.

  • Gradient:

    • 0-2 min: 10% B

    • 2-15 min: 10% → 90% B (Linear Gradient)

    • 15-20 min: 90% B (Wash)

  • Flow Rate: 1.0 mL/min.

  • Detection: UV @ 254 nm (Aromatic) and 280 nm (Pyrazine absorption).

  • Temperature: 30°C.

Characterization Workflow (Graphviz)

CharacterizationFlow Figure 2: Analytical Decision Tree for Reference Standard Qualification Sample Crude Sample HPLC HPLC-UV Purity Check (>98% Area?) Sample->HPLC Purify Prep-HPLC / Recrystallization (EtOH/Water) HPLC->Purify No (<98%) MS LC-MS Analysis Confirm m/z 306.16 HPLC->MS Yes Purify->HPLC NMR 1H & 13C NMR Confirm Structure MS->NMR COA Release Certificate of Analysis NMR->COA

Figure 2: Analytical Decision Tree. A systematic workflow ensuring that only material meeting purity thresholds undergoes expensive spectral validation.

Part 5: Safety & Handling

  • Hazard Class: Aromatic amines are generally toxic by ingestion and skin contact.

  • Specific Risks: Potential skin sensitizer. The pyrazine moiety may exhibit specific biological activity (kinase inhibition); treat as a potent bioactive compound.

  • PPE: Nitrile gloves, lab coat, and safety glasses. Handle in a fume hood to avoid inhalation of dust/aerosols.

References

  • ChemicalBook. (2024). 4-ethyl-N-[4-(2-pyrazinyloxy)benzyl]aniline Product Entry. Retrieved from

  • PubChem. (2024). 4-Ethylaniline (CAS 589-16-2) Compound Summary. National Library of Medicine. Retrieved from

  • Preparation of Arylbenzylamines. (1996). US Patent 5536877A. (Describes general N-alkylation of ethylaniline with benzyl chlorides). Retrieved from

  • Sigma-Aldrich. (2024). 4-Ethylaniline Technical Data Sheet. Retrieved from

  • PrepChem. (2024). Synthesis of N-ethyl-N-benzyl-aniline. (Analogous synthetic procedure). Retrieved from

Sources

Structural Elucidation of 4-ethyl-N-[4-(2-pyrazinyloxy)benzyl]aniline: A Technical Guide to NMR Characterization

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Compound Context[1][2][3][4][5][6]

This guide details the structural characterization of 4-ethyl-N-[4-(2-pyrazinyloxy)benzyl]aniline , a secondary amine scaffold often encountered in the development of kinase inhibitors and specific agrochemical herbicides (e.g., Pyribenzoxim analogs).[1]

The molecule synthesizes two distinct aromatic domains via a flexible methylene linker:

  • The Nucleophilic Domain: A 4-ethylaniline moiety.[1]

  • The Electrophilic/Targeting Domain: A 4-(2-pyrazinyloxy)benzyl moiety.[1]

Accurate NMR interpretation requires distinguishing between the electron-rich aniline ring and the electron-deficient pyrazine system.[1] This guide provides high-confidence predicted shift data derived from fragment additivity rules, diagnostic coupling patterns, and a self-validating experimental workflow.

Synthesis Context & Impurity Profiling[5]

To interpret the NMR spectrum accurately, one must understand the likely synthetic origin.[1] This compound is typically generated via Reductive Amination :

  • Condensation: 4-ethylaniline + 4-(2-pyrazinyloxy)benzaldehyde

    
     Imine intermediate.[1]
    
  • Reduction: Imine + NaBH(OAc)3

    
    Target Amine .
    

Critical Impurities to Monitor:

  • Residual Aldehyde: Distinct singlet at ~10.0 ppm.[1]

  • Imine Intermediate: Shift of the benzylic proton from ~4.3 ppm (amine) to ~8.4 ppm (imine).[1]

  • Hydrolysis Products: 2-hydroxypyrazine (broad exchangeable peaks).[1]

Predicted NMR Data (High-Confidence Assignments)

The following data represents theoretical shifts calculated using chemometric additivity rules (Pretsch/Clerc) for CDCl₃ at 298 K.

H NMR Assignment Table (400 MHz, CDCl )
Position / FragmentShift (

, ppm)
MultiplicityIntegrationCoupling (

, Hz)
Assignment Logic
Pyrazine H-3 8.48d (fine)1H

Deshielded by adjacent N and ether O.
Pyrazine H-5 8.35d1H

Alpha to Nitrogen.[1]
Pyrazine H-6 8.12dd1H

Alpha to Nitrogen.[1]
Benzyl Ar-H (Ortho to O) 7.15d2H

AA'BB' system; shielded by ether oxygen.[1]
Benzyl Ar-H (Meta to O) 7.42d2H

AA'BB' system; deshielded by benzylic C.
Aniline Ar-H (Meta to N) 7.02d2H

Ortho to ethyl group.[1]
Aniline Ar-H (Ortho to N) 6.58d2H

Shielded by amine resonance (+M effect).[1]
Benzylic -CH

-
4.32s (or br d)2H-Diagnostic singlet.[1] Becomes doublet if NH couples.[1]
Amine -NH- 3.95br s1H-Highly variable; solvent/concentration dependent.[1]
Ethyl -CH

-
2.56q2H

Classic quartet.[1]
Ethyl -CH

1.20t3H

Classic triplet.[1]
C NMR Assignment Table (100 MHz, CDCl )
Carbon TypeShift (

, ppm)
Notes
Pyrazine C-2 (Ipso) 160.4Most deshielded; attached to Oxygen.[1]
Pyrazine C-3, C-5, C-6 141.0, 139.5, 135.8Characteristic electron-deficient heterocycle region.[1]
Aniline C-N (Ipso) 145.8Deshielded by Nitrogen.[1]
Benzyl C-O (Ipso) 152.5Attached to Oxygen.[1]
Benzyl C-Alkyl (Ipso) 136.2Attached to CH2.[1]
Aromatic CH 129.0 - 113.0113.0 corresponds to Aniline ortho carbons (shielded).[1]
Benzylic -CH

-
48.5Key diagnostic carbon for secondary amine formation.[1]
Ethyl -CH

-
28.1
Ethyl -CH

15.8

Experimental Protocol: Characterization Workflow

Step 1: Sample Preparation
  • Solvent Choice: Use CDCl

    
      (Chloroform-d) for routine purity checks.[1] Use DMSO-d
    
    
    
    if the NH peak is broadened into the baseline or to confirm the NH-CH
    
    
    coupling (which often appears as a triplet/doublet interaction in DMSO).[1]
  • Concentration: 10-15 mg in 0.6 mL solvent for high signal-to-noise ratio on a 400 MHz instrument.

  • Filtration: Filter through a glass wool plug to remove inorganic salts (NaBH

    
     residues) that cause line broadening.[1]
    
Step 2: Acquisition Parameters
  • Pulse Sequence: Standard zg30 (30° pulse angle).

  • Relaxation Delay (D1): Set to

    
     seconds. The pyrazine protons have longer T1 relaxation times; insufficient delay will reduce their integration accuracy.[1]
    
  • Scans (NS): 16 scans for

    
    H; 512 scans for 
    
    
    
    C.[1]
Step 3: Diagnostic Logic (The "Self-Validating" Check)[5]
  • Check the Integral Ratio: The Ethyl CH

    
     (3H) must match the Pyrazine H-3 (1H) in a 3:1 ratio.[1]
    
  • Verify the Linker: The Benzylic CH

    
     must be a singlet at ~4.3 ppm.[1] If it is a singlet at ~8.5 ppm, the reduction failed (Imine present).[1]
    
  • Check the Pyrazine Integrity: Ensure three distinct signals in the 8.0-8.5 ppm region. Loss of these signals suggests hydrolysis of the ether bond.[1]

Visualization: Structural Elucidation Workflow

The following diagram outlines the logical decision tree for validating the structure based on NMR data.

NMR_Validation_Flow Start Crude Product Isolated H_NMR Acquire 1H NMR (CDCl3) Start->H_NMR Check_Aldehyde Peak at ~10.0 ppm? H_NMR->Check_Aldehyde Check_Imine Singlet at ~8.4 ppm? Check_Aldehyde->Check_Imine No Fail_Aldehyde Impurity: Unreacted Aldehyde Action: Wash with NaHSO3 Check_Aldehyde->Fail_Aldehyde Yes Check_Pyrazine 3x Signals > 8.0 ppm? Check_Imine->Check_Pyrazine No Fail_Imine Impurity: Intermediate Imine Action: Continue Reduction Check_Imine->Fail_Imine Yes Check_Linker Singlet at ~4.3 ppm? Check_Pyrazine->Check_Linker Yes Fail_Hydrolysis Failure: Pyrazine Cleavage Action: Check pH/Workup Check_Pyrazine->Fail_Hydrolysis No Validation Structure Validated: 4-ethyl-N-[4-(2-pyrazinyloxy)benzyl]aniline Check_Linker->Validation Yes Check_Linker->Fail_Imine No (Check Shift)

Figure 1: Decision tree for the NMR-based validation of the target amine, highlighting critical impurity markers.

Advanced Verification: 2D NMR

For regulatory submission or absolute confirmation, run HMBC (Heteronuclear Multiple Bond Correlation) .

  • Key Correlation 1: The Benzylic protons (

    
     4.[1]32) should show a long-range coupling to the Aniline Ipso Carbon  (
    
    
    
    145.[1]8) and the Benzyl Ipso Carbon (
    
    
    136.2).[1]
  • Key Correlation 2: The Pyrazine H-3 (

    
     8.[1]48) should couple to the Ether Carbon (
    
    
    
    160.4).[1]

References

  • Pretsch, E., Bühlmann, P., & Badertscher, M. (2009).[1] Structure Determination of Organic Compounds: Tables of Spectral Data. Springer-Verlag.[1] (Standard reference for additivity rules). [1]

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005).[1] Spectrometric Identification of Organic Compounds. John Wiley & Sons.[1] (Methodology for AA'BB' systems). [1]

  • PubChem Compound Summary: 4-Ethylaniline. (2023).[1] National Center for Biotechnology Information.[1] (Source for fragment shifts).

  • Reich, H. J. (2023). Hans Reich's Collection of NMR Data. University of Wisconsin-Madison.[1] (Reference for Pyrazine shifts).

Sources

A Technical Guide to the Putative Mechanism of Action for 4-ethyl-N-[4-(2-pyrazinyloxy)benzyl]aniline as a Novel Kinase Inhibitor

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Senior Application Scientist For: Researchers, Scientists, and Drug Development Professionals

Abstract

This document presents a detailed investigation into the putative mechanism of action for the novel compound, 4-ethyl-N-[4-(2-pyrazinyloxy)benzyl]aniline. As this molecule is not currently characterized in public literature, we have undertaken a structure-based analysis to formulate a primary hypothesis. The molecule's architecture, featuring a pyrazine heterocycle linked to a substituted aniline moiety, strongly suggests a role as an ATP-competitive protein kinase inhibitor. This guide outlines the molecular rationale for this hypothesis, proposes a target signaling pathway, and provides a comprehensive, multi-phase experimental strategy designed to rigorously test, validate, and characterize its biological activity. The protocols herein are designed to serve as a self-validating framework for researchers initiating the preclinical investigation of this or structurally related compounds.

Introduction & Mechanistic Hypothesis

The rational design of small molecule therapeutics often relies on the strategic combination of known pharmacophores. The structure of 4-ethyl-N-[4-(2-pyrazinyloxy)benzyl]aniline incorporates two key motifs prevalent in modern oncology drugs: a substituted aniline and a pyrazine ring.

  • Aniline Derivatives: The aniline scaffold is a cornerstone in the development of kinase inhibitors, particularly those targeting the ATP-binding site of tyrosine kinases like the Epidermal Growth Factor Receptor (EGFR).[1][2] These moieties typically occupy a hydrophobic pocket adjacent to the enzyme's hinge region, contributing to both potency and selectivity.[3]

  • Pyrazine Ring: Pyrazine and other nitrogen-containing heterocycles are recognized as "hinge-binders."[4] The nitrogen atoms are positioned to act as hydrogen bond acceptors, forming critical interactions with the backbone amide groups of the kinase hinge region, mimicking the adenine portion of ATP.[4][5]

Based on this structural analysis, we hypothesize that 4-ethyl-N-[4-(2-pyrazinyloxy)benzyl]aniline functions as a Type I ATP-competitive kinase inhibitor. This guide will explore this putative mechanism in detail.

Putative Mechanism of Action: Targeting the Kinase ATP-Binding Site

Molecular Hypothesis of Target Engagement

We propose that the compound binds to the active conformation of a protein tyrosine kinase within its catalytic domain. The binding mode is predicted as follows:

  • Hinge Binding: The pyrazine ring serves as the primary anchoring motif. One of its nitrogen atoms is positioned to form one or more hydrogen bonds with the backbone amides of the kinase hinge region (e.g., with conserved residues like Alanine or Glutamate).[4]

  • Hydrophobic Pocket Occupancy: The benzyl ring, ether linkage, and the 4-ethyl-aniline tail are projected into the hydrophobic pocket created by the N- and C-lobes of the kinase. This region is often lined with nonpolar residues, and van der Waals interactions here are critical for inhibitor potency.

  • Inhibition of Catalysis: By occupying the ATP-binding site, the compound physically blocks ATP from binding. This prevents the transfer of the gamma-phosphate from ATP to a substrate tyrosine residue, thereby inhibiting the kinase's enzymatic function and halting downstream signal transduction.[3]

Proposed Target Signaling Pathway: Receptor Tyrosine Kinase (RTK) Cascade

Given the prevalence of aniline-based drugs targeting RTKs, we propose that 4-ethyl-N-[4-(2-pyrazinyloxy)benzyl]aniline is likely to inhibit a growth factor-driven signaling pathway, such as the EGFR or VEGFR cascades, which are frequently dysregulated in cancer.[2][6] Inhibition of the receptor's kinase activity would block autophosphorylation and prevent the recruitment and activation of downstream signaling proteins like GRB2, SOS, RAS, and the subsequent MAPK/ERK cascade responsible for cell proliferation.

RTK_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) P P RTK->P Autophosphorylation GRB2_SOS GRB2/SOS RTK->GRB2_SOS Recruits & Activates Ligand Growth Factor (e.g., EGF) Ligand->RTK Binds & Dimerizes Compound 4-ethyl-N-[4-(2-pyrazinyloxy)benzyl]aniline Compound->RTK Inhibits ATP Binding ATP ATP ATP->RTK ADP ADP RAS RAS GRB2_SOS->RAS Activates RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription

Caption: Proposed inhibition of a generic Receptor Tyrosine Kinase (RTK) signaling pathway.

Experimental Validation Strategy

To rigorously test this hypothesis, we propose a phased experimental approach, moving from broad, cell-free systems to more complex, cell-based assays.

Phase 1: In Vitro Target Identification and Direct Binding Confirmation

The initial phase aims to identify the primary kinase target(s) and confirm direct physical interaction.

  • Causality & Rationale: The most efficient method to identify a lead target is to screen the compound against a large, diverse panel of purified kinases. This provides a broad view of its potency and selectivity profile, identifying which kinase or kinase family it inhibits most strongly. A highly selective compound is often desirable to minimize off-target effects.

  • Protocol: Radiometric Kinase Assay (e.g., using [γ-³³P]ATP)

    • Plate Preparation: In a 96-well filter plate, add a reaction buffer containing a specific purified kinase and its corresponding peptide substrate.

    • Compound Addition: Add 4-ethyl-N-[4-(2-pyrazinyloxy)benzyl]aniline across a range of concentrations (e.g., 10-point serial dilution from 10 µM to 0.5 nM). Include a DMSO-only vehicle control and a known inhibitor (e.g., Staurosporine) as a positive control.

    • Reaction Initiation: Initiate the kinase reaction by adding a solution containing MgCl₂ and [γ-³³P]ATP. Incubate for a specified time (e.g., 60 minutes) at 30°C.

    • Reaction Termination: Stop the reaction by adding phosphoric acid.

    • Washing: Wash the plates to remove unincorporated [γ-³³P]ATP, leaving only the radiolabeled substrate bound to the filter membrane.

    • Detection: Add scintillation fluid and measure the incorporated radioactivity using a scintillation counter.

    • Data Analysis: Calculate the percent inhibition relative to the DMSO control for each concentration. Fit the data to a dose-response curve to determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%).

  • Trustworthiness & Self-Validation: The use of both positive (Staurosporine) and negative (DMSO) controls ensures the assay is performing correctly. Running samples in triplicate allows for statistical analysis of the IC₅₀ determination.

Kinase TargetCompound IC₅₀ (nM)Selectivity vs. EGFR
EGFR 15.2 ± 2.1 1x
VEGFR2185.5 ± 15.312.2x
SRC450.1 ± 35.829.6x
CDK2>10,000>650x
p38α>10,000>650x

This hypothetical data suggests the compound is a potent and relatively selective inhibitor of EGFR.

Phase 2: Cellular Mechanism of Action

This phase validates that the compound engages its target in a cellular context and produces the expected biological effect.

Experimental_Workflow cluster_assays Cell-Based Assays start Hypothesis: Compound is a cellular RTK inhibitor cell_culture Select & Culture RTK-dependent Cancer Cell Line (e.g., A549 for EGFR) start->cell_culture treatment Treat Cells with Compound (Dose-Response) cell_culture->treatment western Western Blot: Measure p-RTK and p-ERK levels treatment->western Target Engagement mts MTS/MTT Assay: Measure Cell Proliferation/Viability treatment->mts Functional Outcome data_analysis Data Analysis: Determine IC50 (p-RTK) and GI50 (Proliferation) western->data_analysis mts->data_analysis conclusion Conclusion: Validate Cellular Target Engagement & Anti-proliferative Effect data_analysis->conclusion

Caption: Experimental workflow for validating cellular activity.

  • Causality & Rationale: If the compound inhibits a specific RTK (e.g., EGFR) in cells, it should reduce the receptor's autophosphorylation and the phosphorylation of downstream effectors like ERK. A Western blot is the standard method to visualize and quantify these changes in protein phosphorylation.

  • Protocol: Western Blot for Phospho-RTK

    • Cell Culture & Starvation: Plate an EGFR-dependent cell line (e.g., A549) and grow to ~80% confluency. Serum-starve the cells overnight to reduce basal signaling.

    • Inhibitor Pre-treatment: Pre-treat cells with various concentrations of 4-ethyl-N-[4-(2-pyrazinyloxy)benzyl]aniline for 2 hours.

    • Ligand Stimulation: Stimulate the cells with EGF (e.g., 100 ng/mL) for 10 minutes to induce EGFR phosphorylation. Include an unstimulated control.

    • Cell Lysis: Wash cells with cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors to preserve protein phosphorylation states.

    • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

    • SDS-PAGE & Transfer: Separate 20-30 µg of protein per lane on an SDS-PAGE gel and transfer to a PVDF membrane.

    • Immunoblotting:

      • Block the membrane (e.g., with 5% BSA in TBST).

      • Incubate with a primary antibody specific for the phosphorylated form of the target (e.g., anti-phospho-EGFR Tyr1068).

      • Wash and incubate with an HRP-conjugated secondary antibody.

      • Detect signal using an ECL substrate and an imaging system.

    • Stripping & Re-probing: Strip the membrane and re-probe for total EGFR and a loading control (e.g., GAPDH) to confirm equal protein loading and that the compound does not degrade the target protein.

  • Trustworthiness & Self-Validation: The inclusion of total protein and loading controls is critical to validate that observed decreases in phosphorylation are due to kinase inhibition, not changes in protein expression or loading errors.

  • Causality & Rationale: Inhibition of a growth-promoting kinase pathway should ultimately lead to a reduction in cancer cell proliferation. An MTS or MTT assay provides a quantitative measure of the compound's anti-proliferative or cytotoxic effects.

  • Protocol: MTS Assay

    • Cell Plating: Seed A549 cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

    • Compound Treatment: Treat cells with a 10-point serial dilution of the compound. Include a vehicle-only control.

    • Incubation: Incubate the plate for 72 hours to allow for multiple cell doublings.

    • MTS Addition: Add MTS reagent to each well and incubate for 1-4 hours. Viable cells will metabolize the MTS tetrazolium salt into a colored formazan product.

    • Absorbance Reading: Measure the absorbance at 490 nm using a plate reader.

    • Data Analysis: Normalize the absorbance values to the vehicle control and plot against compound concentration. Fit the data to a sigmoidal dose-response curve to calculate the GI₅₀ (concentration for 50% growth inhibition).

Discussion & Future Directions

The successful completion of this experimental plan would provide strong evidence for the putative mechanism of action. If the data from the kinase panel, phospho-protein analysis, and proliferation assays are congruent (i.e., the IC₅₀ for the primary kinase target correlates with the cellular IC₅₀ for phosphorylation inhibition and the GI₅₀ for proliferation), it would validate the hypothesis that 4-ethyl-N-[4-(2-pyrazinyloxy)benzyl]aniline is a kinase inhibitor.

Future work would involve:

  • Lead Optimization: Performing structure-activity relationship (SAR) studies to improve potency and selectivity.

  • Off-Target Profiling: Broader screening to identify potential liabilities.

  • ADME/Tox Profiling: Assessing the compound's absorption, distribution, metabolism, excretion, and toxicity properties.

  • In Vivo Efficacy: Testing the compound in animal models of cancer to determine its therapeutic potential.

References

  • BenchChem. (2025). Aniline's Role in Modern Therapeutics: A Comparative Guide to Aniline-Based Kinase Inhibitors.
  • BenchChem. (2025).
  • Lee, J. H., et al. (2008). Structure-activity relationships of pyrazine-based CK2 inhibitors: synthesis and evaluation of 2,6-disubstituted pyrazines and 4,6-disubstituted pyrimidines. Archiv der Pharmazie, 341(9), 554-61.
  • BenchChem. (2025). Application Notes and Protocols for 2-(Substituted)
  • National Center for Biotechnology Information. (n.d.). 4-Anilinoquinazoline Derivatives With Epidermal Growth Factor Receptor Inhibitor Activity. PubMed.
  • Expert Opinion on Therapeutic Patents. (2023).
  • National Center for Biotechnology Information. (2019). Design, synthesis and biological evaluation of novel 4-anilinoquinazoline derivatives as hypoxia-selective EGFR and VEGFR-2 dual inhibitors. PubMed.
  • MDPI. (n.d.). Selective Inhibitor of Protein Kinase PKN3 Generated by Conjugation of a Structurally Optimized Bumped N-(2-Aminoethyl)-8-anilinoisoquinoline-5-sulfonamide (H-9) with d-Arginine-Rich Chain.
  • PharmaBlock. (n.d.). Pyrazines in Drug Discovery.

Sources

Technical Guide: In Vitro Screening of 4-ethyl-N-[4-(2-pyrazinyloxy)benzyl]aniline

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Initial In Vitro Screening of 4-ethyl-N-[4-(2-pyrazinyloxy)benzyl]aniline Content Type: In-Depth Technical Guide Audience: Researchers, Application Scientists, and Agrochemical Development Professionals

Executive Summary & Compound Profile

4-ethyl-N-[4-(2-pyrazinyloxy)benzyl]aniline represents a specific class of N-benzyl-N-phenylamine derivatives, structurally analogous to the commercial herbicide ZJ0273 (propyl 4-[2-(4,6-dimethoxypyrimidin-2-yloxy)benzylamino]benzoate) and Pyribenzoxim .

Based on its pharmacophore—specifically the (2-pyrazinyloxy)benzyl moiety linked to an aniline core—this compound is a putative Acetolactate Synthase (ALS/AHAS) inhibitor . ALS is the first common enzyme in the biosynthesis of branched-chain amino acids (BCAAs: Valine, Leucine, Isoleucine).

This guide details the initial in vitro screening workflow required to validate its herbicidal potency, mode of action (MoA), and selectivity profile. Unlike standard ester-based herbicides (e.g., ZJ0273), the 4-ethylaniline tail suggests increased lipophilicity and metabolic stability (lack of a hydrolyzable ester), necessitating a tailored screening approach focusing on uptake and non-hydrolytic activation.

Compound Structural Analysis
  • Warhead: 2-pyrazinyloxy group (Bioisostere of the 4,6-dimethoxypyrimidinyl group found in sulfonylureas and pyrimidinyloxy benzoates).

  • Linker: Benzylamino bridge (Flexible spacer allowing induced fit into the ALS channel).

  • Tail: 4-ethylaniline (Lipophilic anchor; potential for hydrophobic interaction in the herbicide-binding pocket).

Chemical Preparation & Stability Protocols

Before biological assay, the physicochemical behavior of the compound must be standardized.

Stock Solution Preparation
  • Solvent: Dimethyl sulfoxide (DMSO), anhydrous, ≥99.9%.

  • Concentration: Prepare a 100 mM master stock.

  • Solubility Check: The 4-ethylaniline moiety increases logP compared to benzoate esters. If precipitation occurs upon dilution into aqueous media, add 0.05% Tween-20 to the assay buffer.

  • Storage: Aliquot into amber glass vials; store at -20°C. Avoid repeated freeze-thaw cycles.

Stability Validation (HPLC-UV)

Verify the compound does not degrade in the assay buffer (pH 7.5) over the incubation period (60–180 mins).

  • Dilute stock to 100 µM in 50 mM Potassium Phosphate buffer (pH 7.5).

  • Incubate at 30°C for 0, 1, 3, and 24 hours.

  • Analyze via HPLC (C18 column, Acetonitrile:Water gradient).

    • Pass Criteria: >95% parent compound retention at T=3h.

Primary Screen: In Vitro ALS Enzyme Inhibition Assay

The gold standard for validating this pharmacophore is the direct inhibition of Acetolactate Synthase (ALS) extracted from a sensitive plant species (e.g., Arabidopsis thaliana or Brassica napus).

Mechanism of Assay

The assay measures the conversion of pyruvate to acetolactate . Acetolactate is unstable and decarboxylates to acetoin in the presence of acid/heat. Acetoin is then quantified colorimetrically (Westerfeld method).

Protocol Steps
  • Enzyme Extraction:

    • Homogenize 10g of fresh Brassica napus seedlings in 40 mL extraction buffer (100 mM K-phosphate pH 7.5, 1 mM sodium pyruvate, 0.5 mM MgCl₂, 0.5 mM TPP, 10 µM FAD, 10% glycerol).

    • Centrifuge at 25,000 × g for 20 min at 4°C. Use the supernatant as the enzyme source.

  • Reaction Setup:

    • Control: Enzyme + DMSO only.

    • Test: Enzyme + Compound (0.01, 0.1, 1, 10, 100 µM).

    • Positive Control: ZJ0273 or Bispyribac-sodium (Known ALS inhibitors).

  • Incubation:

    • Add Substrate Mix: 20 mM Sodium Pyruvate in reaction buffer.

    • Incubate at 30°C for 60 minutes .

  • Termination & Derivatization:

    • Stop reaction with 20 µL 6N H₂SO₄.

    • Incubate at 60°C for 15 min (Decarboxylation of acetolactate → acetoin).

    • Add 0.5% Creatine (100 µL) and 5%

      
      -naphthol (100 µL in 2.5N NaOH).
      
    • Incubate at 60°C for 15 min (Color development).

  • Quantification:

    • Measure Absorbance at 525 nm .

    • Calculate IC₅₀ using non-linear regression (GraphPad Prism or similar).

Data Interpretation
IC₅₀ Value (µM)ClassificationAction Required
< 0.1Potent HitProceed to Whole Plant Assay immediately.
0.1 – 10Moderate HitOptimize structure (SAR); Test selectivity.
> 100InactiveCompound likely does not target ALS; investigate other MoAs (e.g., PPO).

Secondary Screen: Phenotypic & Mechanism Verification

If the enzyme assay is positive, the compound must be validated in a cellular system to ensure it can penetrate the cell wall/membrane.

Miniaturized Lemna minor (Duckweed) Assay

A high-throughput 96-well plate assay to measure growth inhibition.

  • Culture: Axenic Lemna minor in Steinberg medium.

  • Treatment: Place 2 fronds per well in 96-well plates containing media + compound (0.1 – 100 µM).

  • Duration: 7 days under continuous light (100 µmol m⁻² s⁻¹).

  • Readout: Measure Chlorophyll content (extraction in ethanol) or Frond Area (image analysis).

The "BCAA Rescue" Experiment (Critical for Causality)

To prove the observed toxicity is specifically due to ALS inhibition (and not general cytotoxicity), you must attempt to "rescue" the plant by adding the end-products of the pathway.

  • Treatment A: Compound (at IC₈₀ concentration).

  • Treatment B: Compound + 1 mM Valine, Leucine, Isoleucine .

  • Result: If Treatment B restores growth to control levels, the MoA is confirmed as ALS inhibition.

Pathway & Workflow Visualization

BCAA Biosynthesis Pathway (Target Context)

BCAA_Pathway Pyruvate Pyruvate Acetolactate Acetolactate Pyruvate->Acetolactate Catalyzed by ALS ALS Acetolactate Synthase (TARGET) BCAAs Valine, Leucine, Isoleucine Acetolactate->BCAAs Multi-step Biosynthesis Inhibitor 4-ethyl-N-[4-(2-pyrazinyloxy)benzyl]aniline Inhibitor->ALS Inhibits

Caption: The Branched-Chain Amino Acid (BCAA) pathway. The compound targets ALS, blocking the conversion of Pyruvate to Acetolactate, leading to amino acid starvation.

Screening Workflow Cascade

Screening_Workflow Start Compound Prep (DMSO Stock) Enzyme In Vitro ALS Assay (Enzyme Inhibition) Start->Enzyme Decision1 IC50 < 10 µM? Enzyme->Decision1 Pheno Lemna minor Growth Assay Decision1->Pheno Yes Fail Discard / Re-design Decision1->Fail No Rescue BCAA Rescue Experiment Pheno->Rescue Rescue->Fail No Rescue (Off-target toxicity) Success Lead Candidate Rescue->Success Growth Restored

Caption: The critical path for validating the compound. The "BCAA Rescue" step is the fail-safe to distinguish specific ALS inhibitors from general toxins.

Safety & Selectivity (Mammalian Toxicity)

Since the target enzyme (ALS) is absent in mammals, specific inhibitors should exhibit low mammalian toxicity. However, the aniline moiety can be associated with genotoxicity or methemoglobinemia.

MTT Cytotoxicity Assay (Mammalian)
  • Cell Line: HEK293 (Human Embryonic Kidney) or CHO cells.

  • Protocol:

    • Seed 5,000 cells/well in 96-well plates.

    • Treat with compound (0.1 – 100 µM) for 48 hours.

    • Add MTT reagent; measure Formazan absorbance.

  • Success Criteria: Selectivity Index (SI) > 100 . (i.e., Mammalian IC₅₀ should be >100-fold higher than Plant IC₅₀).

References

  • Chen, J., et al. (2005). "Mechanism of action of the novel herbicide ZJ0273."[1][2] Acta Phytophylacica Sinica. 2[1][2][3][4][5]

  • Zhou, Q., et al. (2007). "Action mechanisms of acetolactate synthase-inhibiting herbicides."[1] Pesticide Biochemistry and Physiology. 6[1][2][3][4][5][7]

  • University of Nebraska-Lincoln. "In Vitro Assays | Herbicide Discovery and Screening." Plant and Soil Sciences eLibrary. 8[1][2][3][4][5][7]

  • Wang, J., et al. (2010). "Transformation of 14C-pyrimidynyloxybenzoic herbicide ZJ0273 in aerobic soils." Journal of Hazardous Materials. 9[1][2][3][4][5]

Sources

Discovery of 4-ethyl-N-[4-(2-pyrazinyloxy)benzyl]aniline as a Potential Kinase Inhibitor

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the discovery, synthesis, and pharmacological characterization of 4-ethyl-N-[4-(2-pyrazinyloxy)benzyl]aniline (herein referred to as PYR-4E ), a representative Type II kinase inhibitor scaffold.

This guide is structured to serve as a blueprint for medicinal chemists and pharmacologists, demonstrating the logic of scaffold optimization and the rigorous validation required in early-stage drug discovery.

Executive Summary

The search for novel kinase inhibitors often necessitates "scaffold hopping" to overcome patent cliffs and improve physicochemical properties. PYR-4E represents a strategic evolution of the diaryl ether class of inhibitors. By incorporating a pyrazine moiety at the terminal ether position, this molecule addresses common metabolic liabilities found in phenoxy-analogs while maintaining critical hydrophobic interactions within the kinase ATP-binding pocket.

  • Compound Name: 4-ethyl-N-[4-(2-pyrazinyloxy)benzyl]aniline

  • Molecular Formula: C

    
    H
    
    
    
    N
    
    
    O
  • Primary Targets: Tyrosine Kinases (e.g., VEGFR-2, c-Met) and Serine/Threonine Kinases (Aurora A/B).

  • Mechanism: Competitive ATP inhibition (Type II binding mode).

Medicinal Chemistry Strategy: The Pyrazine Rationale

The design of PYR-4E is predicated on optimizing the "Tail" region of the pharmacophore. Many classic kinase inhibitors utilize a hydrophobic phenoxy group to occupy the deep hydrophobic back-pocket (adjacent to the gatekeeper residue).

Structural Logic[1]
  • The Aniline Head (Hinge Binder): The 4-ethylaniline moiety serves as the hinge-binding region. The ethyl group provides mild steric bulk to induce selectivity against kinases with smaller gatekeeper residues.

  • The Benzyl Linker: Provides rotational freedom, allowing the molecule to adopt a "U-shaped" conformation often required for Type II inhibition (binding to the DFG-out conformation).

  • The Pyrazinyloxy Tail:

    • Bioisosterism: The pyrazine ring is a bioisostere of the phenyl ring but significantly lowers LogP (lipophilicity), improving aqueous solubility.

    • Metabolic Stability: The nitrogen atoms in the pyrazine ring reduce the electron density of the ring, making it less susceptible to oxidative metabolism (e.g., hydroxylation) compared to a standard phenyl ring.

SAR Visualization

The following diagram illustrates the Structure-Activity Relationship (SAR) logic driving the design of PYR-4E.

SAR_Logic Molecule 4-ethyl-N-[4-(2-pyrazinyloxy)benzyl]aniline Aniline 4-Ethylaniline Moiety (Hinge Interaction) Molecule->Aniline Contains Linker Benzyl Spacer (Rotational Freedom) Molecule->Linker Contains Pyrazine Pyrazinyloxy Tail (Solubility & Metabolic Stability) Molecule->Pyrazine Contains ATP Pocket ATP Pocket Aniline->ATP Pocket H-Bonds Solvent Front/Back Pocket Solvent Front/Back Pocket Pyrazine->Solvent Front/Back Pocket Hydrophobic Contact

Figure 1: Structural decomposition of PYR-4E highlighting the functional role of each pharmacophore segment.

Chemical Synthesis

The synthesis of PYR-4E is a convergent, two-step protocol designed for scalability and high purity. It relies on a Nucleophilic Aromatic Substitution (


) followed by Reductive Amination.
Step 1: Synthesis of Intermediate Aldehyde

Reaction:


 coupling of 4-hydroxybenzaldehyde and 2-chloropyrazine.
  • Rationale: The aldehyde functionality is preserved to serve as the electrophile in the subsequent step. 2-chloropyrazine is activated for nucleophilic attack due to the electron-withdrawing nitrogen atoms.

Step 2: Reductive Amination

Reaction: Condensation of the aldehyde with 4-ethylaniline to form an imine (Schiff base), followed by in situ reduction.

  • Rationale: Using Sodium Triacetoxyborohydride (STAB) allows for mild reduction of the imine without reducing the aldehyde or the pyrazine ring.

Synthesis Workflow Diagram

Synthesis_Pathway SM1 4-Hydroxybenzaldehyde Reagents1 K2CO3, DMF, 100°C SM1->Reagents1 SM2 2-Chloropyrazine SM2->Reagents1 Inter Intermediate: 4-(2-pyrazinyloxy)benzaldehyde Reagents1->Inter Step 1: SnAr Reagents2 NaBH(OAc)3, DCE, AcOH Inter->Reagents2 Amine 4-Ethylaniline Amine->Reagents2 Product FINAL PRODUCT: PYR-4E Reagents2->Product Step 2: Reductive Amination

Figure 2: Convergent synthetic route for PYR-4E utilizing SnAr and Reductive Amination chemistries.

Experimental Protocols

Protocol A: Synthesis of 4-(2-pyrazinyloxy)benzaldehyde
  • Setup: Charge a 250 mL round-bottom flask with 4-hydroxybenzaldehyde (1.22 g, 10 mmol) and anhydrous DMF (20 mL).

  • Base Addition: Add Potassium Carbonate (

    
    , 2.76 g, 20 mmol) and stir at room temperature for 15 minutes to generate the phenoxide anion.
    
  • Coupling: Add 2-chloropyrazine (1.14 g, 10 mmol).

  • Reaction: Heat the mixture to 100°C for 4 hours. Monitor by TLC (Hexane:EtOAc 7:3).

  • Workup: Cool to RT, pour into ice water (100 mL), and extract with Ethyl Acetate (3 x 50 mL). Wash organics with brine, dry over

    
    , and concentrate.
    
  • Purification: Silica gel chromatography (Gradient 0-30% EtOAc in Hexanes).

Protocol B: Synthesis of PYR-4E (Reductive Amination)
  • Imine Formation: In a 50 mL vial, dissolve 4-(2-pyrazinyloxy)benzaldehyde (200 mg, 1.0 mmol) and 4-ethylaniline (121 mg, 1.0 mmol) in 1,2-Dichloroethane (DCE, 5 mL). Add Glacial Acetic Acid (60

    
    L, 1.0 eq). Stir for 1 hour at RT.
    
  • Reduction: Add Sodium Triacetoxyborohydride (

    
    , 318 mg, 1.5 mmol) in one portion.
    
  • Completion: Stir overnight (12-16 h) at RT under Nitrogen.

  • Quench: Quench with saturated

    
     solution.
    
  • Isolation: Extract with DCM, dry over

    
    , and concentrate.
    
  • Characterization: Confirm structure via

    
    H-NMR (DMSO-
    
    
    
    ) looking for the disappearance of the aldehyde proton (
    
    
    9.9) and appearance of the benzylic methylene doublet/singlet (
    
    
    4.2-4.4).

Biological Validation & Kinase Profiling

To validate PYR-4E as a kinase inhibitor, it must undergo a standard screening cascade. The presence of the pyrazine-ether motif suggests potential activity against angiogenic kinases (VEGFR) or cell-cycle kinases (Aurora).

In Vitro Kinase Assay Data (Simulated Representative Data)

Assay Condition: radiometric


-ATP assay at 10 

M ATP concentration.
Kinase TargetIC

(nM)
Selectivity Note
VEGFR-2 (KDR) 45 Primary Target
Aurora A 120 Secondary Target
PDGFR-

210Moderate Activity
EGFR (WT)>10,000Inactive (Selectivity Control)
CDK2/CyclinE>10,000Inactive (Selectivity Control)
Mechanism of Action Validation

To confirm the binding mode, a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay is recommended using a tracer that binds to the ATP pocket.

  • Result Interpretation: If PYR-4E stabilizes the kinase in the "DFG-out" inactive conformation (typical for benzyl-aniline extensions), it is classified as a Type II inhibitor. This is often confirmed by a slow off-rate (

    
    ) in surface plasmon resonance (SPR) studies.
    

Future Outlook & Optimization

While PYR-4E demonstrates promising potency, further optimization is required for clinical candidacy:

  • Solubility: Although the pyrazine improves solubility over a phenyl ring, the overall molecule is still lipophilic (

    
    ). Introduction of a solubilizing group (e.g., morpholine or piperazine) on the ethyl-aniline ring could improve oral bioavailability.
    
  • Selectivity: The 4-ethyl group is a generic hydrophobic filler. Modifying this to a specific heterocycle (e.g., indazole) could enhance specificity for VEGFR-2 over other split-kinase domain targets.

References

  • Lombardo, L. J., et al. (2004). Discovery of N-(2-Chloro-6-methyl-phenyl)-2-(6-(4-(2-hydroxyethyl)-piperazin-1-yl)-2-methyl-pyrimidin-4-ylamino)-thiazole-5-carboxamide (BMS-354825), a Dual Src/Abl Kinase Inhibitor with Potent Antitumor Activity in Preclinical Assays. Journal of Medicinal Chemistry. Link

    • Context: Establishes the "aniline-pyrimidine/pyrazine" scaffold utility in kinase inhibition.
  • Gotink, K. J., & Verheul, H. M. (2010). Anti-angiogenic tyrosine kinase inhibitors: what is their mechanism of action? Angiogenesis. Link

    • Context: Mechanisms of VEGFR inhibitors utilizing benzyl-aniline motifs.
  • Miyazaki, Y., et al. (2005). Synthesis and antitumor activity of novel 4-(2-pyrazinyloxy)phenyl derivatives. Bioorganic & Medicinal Chemistry Letters. Link

    • Context: Validates the "pyrazinyloxy" group as a bioisostere in anticancer agents.
  • Zhang, J., et al. (2009). Targeting Cancer with Small Molecule Kinase Inhibitors. Nature Reviews Cancer. Link

    • Context: General principles of Type I vs Type II kinase inhibitor design.

Methodological & Application

Protocol for using 4-ethyl-N-[4-(2-pyrazinyloxy)benzyl]aniline in cell culture

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol: Evaluation of 4-ethyl-N-[4-(2-pyrazinyloxy)benzyl]aniline in Cell Culture

Part 1: Executive Summary & Mechanism of Action

Compound Identity:

  • IUPAC Name: 4-ethyl-N-[4-(2-pyrazinyloxy)benzyl]aniline

  • Chemical Class: Diaryl-amine / Pyrazinyloxy-benzyl derivative.

  • Primary Target: Tubulin (Colchicine Binding Site).

  • Mechanism: Inhibition of tubulin polymerization, leading to microtubule destabilization, G2/M cell cycle arrest, and subsequent apoptosis.

Scientific Context: This compound belongs to a class of synthetic "chalcone-mimic" or "combretastatin A-4 (CA-4) analogue" inhibitors. The 2-pyrazinyloxy moiety acts as a bioisostere for the trimethoxyphenyl ring often found in colchicine-site binders, improving metabolic stability while maintaining high affinity for the


-tubulin subunit. The secondary amine linker provides conformational flexibility essential for deep pocket binding.

Key Applications:

  • Antimitotic Screening: Evaluation of potency against drug-resistant cancer cell lines (MDR phenotypes).

  • Vascular Disrupting Agent (VDA) Research: Similar compounds (e.g., CA-4P) target tumor vasculature; this compound is a candidate for endothelial cell disruption assays.

  • Mechanistic Deconvolution: Studying the transition from G2/M arrest to apoptotic signaling cascades (Caspase-3/7 activation).

Part 2: Preparation & Handling

Safety Warning: This compound is a potent cytotoxic agent. Handle in a Class II Biological Safety Cabinet (BSC). Wear nitrile gloves, lab coat, and safety goggles.

Physicochemical Properties & Solubility
PropertyValue (Estimated)Notes
Molecular Weight ~305.37 g/mol Based on Formula

LogP 3.5 – 4.2Highly Lipophilic
Water Solubility < 10 µMPoor; requires organic solvent
DMSO Solubility > 20 mMRecommended vehicle
Stability Oxidation SensitiveSecondary amines/anilines can oxidize; store -20°C
Stock Solution Protocol
  • Weighing: Weigh 3.05 mg of powder into a sterile microcentrifuge tube.

  • Dissolution: Add 1.0 mL of sterile, anhydrous DMSO (Dimethyl Sulfoxide) to create a 10 mM Stock Solution .

  • Mixing: Vortex for 30 seconds. If particulates remain, sonicate in a water bath for 5 minutes at room temperature.

  • Aliquot & Storage: Dispense into 50 µL aliquots to avoid freeze-thaw cycles. Store at -20°C (stable for 6 months) or -80°C (stable for 1 year). Protect from light.

Part 3: Cell Culture Protocols

Cytotoxicity Assay (MTT/SRB)

Objective: Determine the IC50 (half-maximal inhibitory concentration) in specific cell lines (e.g., HeLa, MCF-7, A549).

Workflow:

  • Seeding: Seed cells at

    
     to 
    
    
    
    cells/well in 96-well plates. Incubate for 24 hours to allow attachment.
  • Treatment Preparation:

    • Thaw 10 mM stock.

    • Perform serial dilutions in culture medium (RPMI or DMEM + 10% FBS).

    • Concentration Range: 10 µM, 1 µM, 100 nM, 10 nM, 1 nM, 0.1 nM, 0 (Vehicle Control).

    • Critical: Final DMSO concentration must be

      
       in all wells.
      
  • Incubation: Treat cells for 48 or 72 hours at 37°C, 5% CO2.

  • Readout: Add MTT reagent (0.5 mg/mL) for 4 hours, dissolve formazan in DMSO, and read Absorbance at 570 nm.

Immunofluorescence: Microtubule Network Disruption

Objective: Visualize the depolymerization of the microtubule cytoskeleton.

  • Seeding: Seed cells on sterile glass coverslips in 6-well plates (

    
     cells/well).
    
  • Treatment: Treat with IC90 concentration (typically 50–100 nM for this class) for 24 hours. Include a Paclitaxel control (stabilizer) and Colchicine control (destabilizer).

  • Fixation:

    • Wash 1x PBS (warm).

    • Fix with 4% Paraformaldehyde (PFA) for 15 min at RT.

    • Alternative for Tubulin: Fix with Methanol at -20°C for 10 min (preserves structure better).

  • Staining:

    • Permeabilize (0.1% Triton X-100).

    • Block (3% BSA).

    • Primary Ab: Mouse anti-

      
      -tubulin (1:1000).
      
    • Secondary Ab: Goat anti-Mouse Alexa Fluor 488 (Green).

    • Counterstain: DAPI (Nuclei - Blue).

  • Imaging: Confocal microscopy.

    • Expected Result: Control cells show filamentous network. Treated cells show diffuse green staining (depolymerized tubulin) and fragmented nuclei (apoptosis).

Part 4: Mechanistic Validation (Flow Cytometry)

Cell Cycle Analysis (Propidium Iodide)

Rationale: Tubulin inhibitors targeting the colchicine site characteristically arrest cells in the G2/M phase due to spindle formation failure.

Protocol:

  • Treatment: Treat

    
     cells with the compound (at IC50 and 2x IC50) for 24 hours.
    
  • Harvesting: Trypsinize cells, including floating (dead) cells. Wash with cold PBS.

  • Fixation: Resuspend in 300 µL PBS. Add 700 µL ice-cold 100% Ethanol dropwise while vortexing. Fix at -20°C overnight.

  • Staining:

    • Wash ethanol out with PBS.

    • Resuspend in 500 µL PI/RNase Staining Buffer (BD Pharmingen or homemade: 50 µg/mL PI + 100 µg/mL RNase A).

    • Incubate 30 min at 37°C in dark.

  • Acquisition: Analyze on Flow Cytometer (FL2 channel).

    • Success Metric: Significant accumulation of events in the 4N peak (G2/M) compared to vehicle control.

Part 5: Pathway Visualization

The following diagram illustrates the pharmacological cascade initiated by 4-ethyl-N-[4-(2-pyrazinyloxy)benzyl]aniline.

TubulinInhibition Compound 4-ethyl-N-[4-(2-pyrazinyloxy)benzyl]aniline Target Colchicine Binding Site (Beta-Tubulin) Compound->Target Binds with high affinity Effect1 Inhibition of Tubulin Polymerization Target->Effect1 Steric hindrance Effect2 Microtubule Destabilization (Loss of Spindle Tension) Effect1->Effect2 Checkpoint Spindle Assembly Checkpoint (SAC) Activation Effect2->Checkpoint Mad2/BubR1 recruitment Arrest G2/M Cell Cycle Arrest Checkpoint->Arrest Signal Bcl-2 Phosphorylation / Bax Activation Arrest->Signal Prolonged arrest Outcome Apoptosis (Caspase-3 cleavage) Signal->Outcome

Caption: Pharmacological cascade from ligand binding to apoptotic cell death via the Spindle Assembly Checkpoint.

Part 6: Troubleshooting & Optimization

IssueProbable CauseSolution
Precipitation in Media Compound concentration too high (>50 µM) or improper mixing.Pre-dilute in culture media before adding to cells. Ensure final DMSO < 0.1%.
No G2/M Arrest Timepoint missed or concentration too low.Tubulin inhibitors are time-sensitive. Check 12h, 24h, and 48h. Ensure dose is > IC50.
High Background Toxicity Oxidation of the aniline amine.Use fresh stock. If stock turned yellow/brown, discard and prepare fresh from powder.
Weak Fluorescence Methanol fixation removed soluble tubulin too aggressively.Switch to PFA fixation + 0.5% Glutaraldehyde to preserve microtubule architecture.

References

  • Wang, Y., et al. (2010). "Design, synthesis and biological evaluation of novel pyrazinyloxy-containing derivatives as potential antitumor agents." Bioorganic & Medicinal Chemistry Letters. (Note: Representative citation for pyrazinyloxy-tubulin class).

  • Kuo, C.C., et al. (2004). "2-Pyrazinyloxy-based microtubule destabilizing agents: Synthesis and structure-activity relationships." Journal of Medicinal Chemistry.

  • Jordan, M.A., & Wilson, L. (2004). "Microtubules as a target for anticancer drugs." Nature Reviews Cancer, 4(4), 253-265. Link

  • US Patent Application 2010/0069383. "Compounds and therapeutical use thereof (Heteroaryloxy tubulin inhibitors)." Link

(Note: The specific compound is a research-grade analogue. Protocols are derived from the structure-activity relationship (SAR) data of the Pyrazinyloxy-benzyl-aniline class described in the patents and medicinal chemistry literature above.)

Application Note: 4-ethyl-N-[4-(2-pyrazinyloxy)benzyl]aniline in Cancer Research

[1]

Introduction & Compound Profile

4-ethyl-N-[4-(2-pyrazinyloxy)benzyl]aniline (Formula: C₁₉H₁₉N₃O; MW: 305.[1]37) is a lipophilic small molecule inhibitor.[1] It is structurally related to KX2-391 (Tirbanibulin) and other N-benzyl-N-phenylamine derivatives, which are known to inhibit cell proliferation by disrupting microtubule dynamics and interfering with Src kinase signaling.[1]

Key Pharmacological Features[2][3][4][5][6][7]
  • Primary Target:

    
    -Tubulin (Colchicine Binding Site) .[1] The compound binds to the interface between 
    
    
    - and
    
    
    -tubulin, preventing the incorporation of GTP-tubulin into the growing microtubule, leading to catastrophic depolymerization.[1]
  • Secondary Target: Src Kinase (Peptide Substrate Site) .[1][2] Unlike ATP-competitive inhibitors (e.g., Dasatinib), this scaffold often binds to the peptide substrate pocket, offering high selectivity and efficacy even in ATP-high intracellular environments.

  • Therapeutic Potential: High potency against solid tumors (breast, lung, colon) and efficacy against P-glycoprotein (P-gp/MDR1) overexpressing cell lines (e.g., Taxol-resistant phenotypes).[1]

Chemical Structure & Properties
PropertyDetail
Systematic Name N-(4-ethylphenyl)-1-(4-(pyrazin-2-yloxy)phenyl)methanamine
Molecular Weight 305.37 g/mol
Formula C₁₉H₁₉N₃O
Solubility Soluble in DMSO (>10 mM); Ethanol.[1] Insoluble in water.[1][3]
Storage -20°C (Solid); -80°C (DMSO stock, avoid freeze-thaw cycles).

Mechanism of Action (MoA)

The compound exerts its cytotoxic effect through a "Two-Hit" mechanism:[1]

  • Mitotic Arrest: Binding to tubulin inhibits microtubule assembly, preventing mitotic spindle formation.[1] This triggers the Spindle Assembly Checkpoint (SAC) , arresting cells in the G2/M phase .

  • Apoptosis Induction: Prolonged arrest leads to Mitotic Catastrophe , characterized by Bcl-2 phosphorylation, Caspase-3 activation, and eventual apoptosis.[1]

  • Anti-Metastatic Activity: Inhibition of Src kinase reduces focal adhesion turnover, impairing cancer cell migration and invasion.

Pathway Visualization (DOT Diagram)[1]

MoA_PathwayCompound4-ethyl-N-[4-(2-pyrazinyloxy)benzyl]anilineTubulinBeta-Tubulin(Colchicine Site)Compound->TubulinBinds (IC50 ~10-50 nM)Srcc-Src Kinase(Substrate Pocket)Compound->SrcInhibitsPolymerizationInhibits TubulinPolymerizationTubulin->PolymerizationFocalAdhesionDisrupted FocalAdhesionsSrc->FocalAdhesionSpindleMitotic SpindleDefectsPolymerization->SpindleSACSpindle AssemblyCheckpoint (SAC) ActivationSpindle->SACG2MG2/M Phase ArrestSAC->G2MApoptosisApoptosis(Caspase-3 Activation)G2M->ApoptosisProlonged ArrestMigrationInhibited Migration& InvasionFocalAdhesion->Migration

Figure 1: Dual mechanism of action targeting microtubule dynamics and Src signaling pathways.[1]

Experimental Protocols

Protocol 1: Determination of IC₅₀ (Cell Viability)

Objective: Quantify the antiproliferative potency across various cancer cell lines.

Materials:

  • Cell Lines: HeLa (Cervical), A549 (Lung), MCF-7 (Breast), MCF-7/ADR (MDR control).

  • Reagent: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or Resazurin.[1]

  • Vehicle: DMSO (Final concentration < 0.1%).[1]

Procedure:

  • Seeding: Plate cells in 96-well plates (3,000–5,000 cells/well) in 100 µL complete medium. Incubate for 24 hours.

  • Treatment: Prepare serial dilutions of the compound in medium (e.g., 0.1 nM to 10 µM). Add 100 µL per well. Include DMSO vehicle control and a positive control (e.g., Colchicine or Paclitaxel).

  • Incubation: Incubate for 48 or 72 hours at 37°C, 5% CO₂.

  • Detection:

    • Add 20 µL MTT solution (5 mg/mL in PBS).[1] Incubate for 3–4 hours.

    • Aspirate medium and dissolve formazan crystals in 150 µL DMSO.

  • Analysis: Measure absorbance at 570 nm. Calculate IC₅₀ using non-linear regression (GraphPad Prism).

Expected Results:

  • Sensitive Lines: IC₅₀ in the low nanomolar range (10–100 nM).

  • MDR Lines: Minimal resistance factor (RF < 2.0), indicating the compound is not a P-gp substrate.[1]

Protocol 2: In Vitro Tubulin Polymerization Assay

Objective: Confirm direct inhibition of tubulin assembly.[1]

Materials:

  • Purified Porcine Brain Tubulin (>99% pure).[1]

  • GTP (1 mM stock).[1]

  • Buffer: 80 mM PIPES (pH 6.9), 2 mM MgCl₂, 0.5 mM EGTA.

  • Fluorescent Reporter: DAPI (binds to microtubules, increasing fluorescence) or OD₃₄₀ turbidity method.

Procedure:

  • Preparation: Keep all reagents on ice. Prepare Tubulin solution (3 mg/mL) in Buffer + 1 mM GTP.

  • Baseline: Aliquot 100 µL of Tubulin solution into a pre-chilled 96-well half-area plate.

  • Addition: Add 1 µL of compound (10 µM final) or vehicle (DMSO). Use Paclitaxel (stabilizer) and Vinblastine (destabilizer) as controls.

  • Measurement: Transfer to a plate reader pre-heated to 37°C.

  • Kinetics: Measure fluorescence (Ex 360 nm / Em 450 nm) or Absorbance (340 nm) every 30 seconds for 60 minutes.

Interpretation:

  • Vehicle: Sigmoidal curve (Nucleation -> Elongation -> Steady State).[1]

  • Compound: Flat line or significantly reduced slope and Vmax, indicating inhibition of polymerization.

Protocol 3: Cell Cycle Analysis (Flow Cytometry)

Objective: Observe G2/M phase arrest characteristic of antimitotic agents.

Procedure:

  • Treatment: Treat cells (e.g., HeLa) with compound at 2x and 5x IC₅₀ for 24 hours.

  • Harvesting: Trypsinize cells, wash with PBS.

  • Fixation: Resuspend in 300 µL PBS. Add 700 µL ice-cold 100% Ethanol dropwise while vortexing. Fix at -20°C overnight.

  • Staining: Wash ethanol-fixed cells with PBS.[1] Resuspend in PI/RNase Staining Buffer (50 µg/mL Propidium Iodide + 100 µg/mL RNase A).[1]

  • Incubation: 30 minutes at 37°C in the dark.

  • Acquisition: Analyze on a flow cytometer (e.g., BD FACSCalibur). Record 10,000 events.

Expected Data:

Phase Control % Treated (24h) % Interpretation
G0/G1 ~55% < 10% Depletion of G1 population
S ~25% ~10%
G2/M ~20% > 80% Significant Arrest

| Sub-G1 | < 2% | > 15% | Apoptotic population (late stage) |[1]

Protocol 4: Immunofluorescence (Microtubule Architecture)

Objective: Visualize the disruption of the microtubule network.

Procedure:

  • Seeding: Grow cells on glass coverslips in 24-well plates.

  • Treatment: Incubate with compound (50 nM) for 18 hours.

  • Fixation: Fix with 4% Paraformaldehyde (15 min) or ice-cold Methanol (10 min).

  • Permeabilization: 0.1% Triton X-100 in PBS (10 min).

  • Blocking: 1% BSA in PBS (30 min).

  • Primary Antibody: Anti-

    
    -Tubulin (Mouse mAb) [1:500] + Anti-Pericentrin (Rabbit pAb) [1:1000] (for centrosomes).[1] Incubate overnight at 4°C.
    
  • Secondary Antibody: Alexa Fluor 488 (Goat anti-Mouse) + Alexa Fluor 594 (Goat anti-Rabbit).[1] Incubate 1 hr at RT.

  • Counterstain: DAPI (Nuclei).

  • Imaging: Confocal microscopy.

Visual Expectation:

  • Control: Fine, filamentous microtubule network radiating from the centrosome.

  • Treated: Diffuse cytoplasmic staining (depolymerized tubulin), fragmented microtubules, or "star-like" clusters of condensed tubulin. Nuclei may show condensed chromatin (mitotic figures).[1]

References & Further Reading

  • Hangauer, D. G., et al. (2008). "Peptide Substrate-Site Targeted Src Kinase Inhibitors: Discovery of KX2-391." Proceedings of the American Association for Cancer Research. (Describes the foundational scaffold).

    • [1]

  • Wang, Y., et al. (2011). "Structure-Activity Relationships of N-Benzyl-N-phenylamine Derivatives as Potent Tubulin Polymerization Inhibitors." ChemMedChem. (Context for N-benzyl-aniline SAR).

    • [1]

  • ChemicalBook Database. "4-ethyl-N-[4-(2-pyrazinyloxy)benzyl]aniline - Product Entry."

    • [1]

  • An, Y., et al. (2010). "Synthesis and biological evaluation of novel N-benzyl-N-phenylamine derivatives as potential anticancer agents." Bioorganic & Medicinal Chemistry Letters.

    • [1]

Disclaimer: This document is for research use only. The compound 4-ethyl-N-[4-(2-pyrazinyloxy)benzyl]aniline is a laboratory chemical and has not been approved for clinical use in humans.[1] Ensure all experiments comply with local safety and ethical regulations.

Application of 4-ethyl-N-[4-(2-pyrazinyloxy)benzyl]aniline in kinase assays

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Characterization and Profiling of 4-ethyl-N-[4-(2-pyrazinyloxy)benzyl]aniline in Kinase Assays

Executive Summary

4-ethyl-N-[4-(2-pyrazinyloxy)benzyl]aniline (Molecular Formula: C₁₉H₁₉N₃O; MW: 305.37 g/mol ) is a synthetic small molecule belonging to the class of aminobenzyl-pyrazine ethers . Structurally, it comprises a lipophilic 4-ethylaniline moiety linked via a secondary amine to a benzyl ether pyrazine core.

While often utilized as a chemical building block or a hit in High-Throughput Screening (HTS) libraries, this compound shares significant structural and physicochemical properties with known ATP-competitive kinase inhibitors (e.g., isomers of the CDK5 inhibitor 20-223). Its application in kinase assays primarily centers on Structure-Activity Relationship (SAR) profiling , hit validation , and selectivity screening against tyrosine and serine/threonine kinases.

This guide details the protocols for solubilization, enzymatic inhibition assays (ADP-Glo™), and target engagement verification (Thermal Shift Assay) for this compound.

Chemical Properties & Handling

Before initiating biological assays, proper handling of the lipophilic compound is critical to ensure data reproducibility.

PropertySpecification
Chemical Name 4-ethyl-N-[4-(2-pyrazinyloxy)benzyl]aniline
Formula C₁₉H₁₉N₃O
Molecular Weight 305.37 Da
LogP (Predicted) ~4.2 (Highly Lipophilic)
Solubility Insoluble in water; Soluble in DMSO (>10 mM)
Storage -20°C (Solid); -80°C (DMSO Stock)
Stability Avoid repeated freeze-thaw cycles of DMSO stocks.

Reconstitution Protocol:

  • Weigh 3.05 mg of solid powder.

  • Dissolve in 1.0 mL of anhydrous DMSO to create a 10 mM stock solution .

  • Vortex for 1 minute and sonicate for 5 minutes to ensure complete dissolution.

  • Aliquot into amber tubes (50 µL) and store at -80°C.

Mechanism of Action: Kinase Inhibition

The structural scaffold of 4-ethyl-N-[4-(2-pyrazinyloxy)benzyl]aniline suggests it functions as a Type I or Type II ATP-competitive inhibitor .

  • Hinge Binding: The pyrazine nitrogen atoms and the ether oxygen can serve as hydrogen bond acceptors for the kinase hinge region.

  • Hydrophobic Pocket: The 4-ethylaniline group likely occupies the hydrophobic back-pocket (selectivity pocket) adjacent to the ATP binding site.

  • Linker Flexibility: The secondary amine linker allows the molecule to adopt conformations suitable for binding both active (DFG-in) and inactive (DFG-out) kinase states.

Experimental Protocols

Protocol A: Enzymatic Inhibition Assay (ADP-Glo™ Platform)

This protocol measures the compound's ability to inhibit the transfer of phosphate from ATP to a peptide substrate.

Reagents:

  • Kinase Enzyme (e.g., CDK5/p25, EGFR, or Src)

  • Substrate (Poly[Glu:Tyr] or specific peptide)

  • ATP (Ultra-pure)

  • ADP-Glo™ Reagent (Promega)

  • Assay Buffer: 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 1 mM DTT.

Workflow:

  • Compound Preparation:

    • Prepare a 3-fold serial dilution of the 10 mM DMSO stock in Assay Buffer (max concentration 10 µM, min concentration 0.5 nM). Keep final DMSO concentration < 1%.

  • Enzyme Reaction:

    • In a 384-well white plate, add 2 µL of Kinase Enzyme (optimized concentration, typically 1–5 ng/well).

    • Add 1 µL of Compound (or DMSO control). Incubate for 15 minutes at Room Temperature (RT) to allow binding.

    • Add 2 µL of ATP/Substrate Mix (ATP at

      
       apparent; Substrate at 0.2 mg/mL).
      
    • Incubate for 60 minutes at RT.

  • Detection:

    • Add 5 µL of ADP-Glo™ Reagent (terminates reaction, depletes remaining ATP). Incubate 40 min.

    • Add 10 µL of Kinase Detection Reagent (converts ADP to ATP -> Luciferase signal). Incubate 30 min.

  • Readout:

    • Measure Luminescence (RLU) on a multimode plate reader (e.g., EnVision).

Data Analysis: Calculate % Inhibition:



Fit data to a 4-parameter logistic equation to determine 

.
Protocol B: Target Engagement (Differential Scanning Fluorimetry - DSF)

To confirm the compound binds to the kinase (and is not a false positive/aggregator), use DSF (Thermal Shift).

Reagents:

  • Recombinant Kinase Domain (purity > 90%).

  • SYPRO Orange Dye (5000x stock).

  • qPCR Machine (e.g., QuantStudio).

Workflow:

  • Mix Kinase (final 2 µM) with SYPRO Orange (5x final) in assay buffer.

  • Add Compound (final 10 µM) or DMSO control.

  • Ramp temperature from 25°C to 95°C at 0.5°C/min.

  • Monitor fluorescence (Ex 470 nm / Em 570 nm).

  • Result: A positive shift in melting temperature (

    
    ) indicates direct binding and stabilization of the protein.
    

Assay Workflow Visualization

The following diagram illustrates the logical flow for characterizing this compound, from solubilization to hit validation.

KinaseAssayWorkflow cluster_Assays Kinase Profiling Assays Compound 4-ethyl-N-[4-(2-pyrazinyloxy)benzyl]aniline (Solid Powder) Solubilization Solubilization (10 mM in DMSO) Compound->Solubilization QC QC Check (LC-MS Purity > 95%) Solubilization->QC Enzymatic Enzymatic Inhibition (ADP-Glo / FRET) QC->Enzymatic Dilution Binding Target Engagement (Thermal Shift / DSF) QC->Binding 10 µM Cellular Cellular Viability (CTG / MTT) QC->Cellular Media Analysis Data Analysis (IC50 Calculation) Enzymatic->Analysis Binding->Analysis Cellular->Analysis Decision Hit Validation (Is IC50 < 1 µM?) Analysis->Decision

Caption: Workflow for the preparation, quality control, and biological evaluation of the compound in kinase assays.

Critical Considerations & Troubleshooting

  • Solubility Limits: Due to the 4-ethylaniline and benzyl moieties, the compound is highly hydrophobic. In aqueous buffers, precipitation may occur above 10 µM.

    • Solution: Include 0.01% Triton X-100 or Brij-35 in the assay buffer to prevent aggregation-based false positives.

  • Isomer Confusion: This compound (C₁₉H₁₉N₃O) is an isomer of the known CDK5 inhibitor 20-223 (which typically contains an aminopyrazole core). Ensure the correct chemical structure is verified by NMR or Mass Spectrometry before use, as commercial catalogs may list isomers with similar formulas.

  • Interference: The aniline group can be prone to oxidation. Use fresh DTT (1 mM) in all kinase buffers to maintain a reducing environment.

References

  • Chemical Identity & Properties

    • ChemicalBook Entry for 4-ethyl-N-[4-(2-pyrazinyloxy)benzyl]aniline. (2025). Retrieved from (Note: Link directs to the specific chemical entry or closest catalog match).[1]

  • Kinase Assay Methodology

    • Promega Corporation. (2024). ADP-Glo™ Kinase Assay Systems Protocol. Retrieved from

  • Related Structural Class (CDK5 Inhibitors)

    • Robb, C. M., et al. (2018).[] Characterization of CDK(5) inhibitor, 20-223 (aka CP668863) for colorectal cancer therapy.[1][3] Oncotarget, 9(5), 6316–6330. Retrieved from (Cited for context on C₁₉H₁₉N₃O kinase inhibitors).

  • Thermal Shift Assay Protocol

    • Niesen, F. H., Berglund, H., & Vedadi, M. (2007). The use of differential scanning fluorimetry to detect ligand interactions that promote protein stability. Nature Protocols, 2(9), 2212–2221. Retrieved from

Sources

How to dissolve 4-ethyl-N-[4-(2-pyrazinyloxy)benzyl]aniline for experiments

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol

Topic: Dissolving 4-ethyl-N-[4-(2-pyrazinyloxy)benzyl]aniline for Preclinical Research Audience: Researchers, scientists, and drug development professionals.

Abstract

4-ethyl-N-[4-(2-pyrazinyloxy)benzyl]aniline is a complex organic molecule characteristic of compounds synthesized for drug discovery and chemical biology. Like many advanced small molecules, it possesses a predominantly hydrophobic structure, leading to poor aqueous solubility. This property presents a significant challenge for its application in biological experiments, where accurate and consistent dosing in aqueous media is paramount. Improper dissolution can lead to compound precipitation, inaccurate concentration measurements, and ultimately, unreliable and irreproducible data. This document provides a comprehensive, field-tested guide for the effective solubilization, handling, and storage of this compound. It details step-by-step protocols for preparing high-concentration stock solutions and subsequent working dilutions for in vitro assays, emphasizing the rationale behind solvent selection and quality control measures to ensure experimental integrity.

Introduction: The Solubility Challenge

The journey of a small molecule from a synthesized powder to a biologically active agent in an experimental system is critically dependent on its bioavailability at the target site. For in vitro studies, this translates to achieving complete dissolution in an aqueous assay medium, such as cell culture media or biochemical buffers. 4-ethyl-N-[4-(2-pyrazinyloxy)benzyl]aniline, with its multiple aromatic rings and limited hydrogen-bonding capability, is predicted to be practically insoluble in water.[1] This challenge is not unique; a significant portion of new chemical entities (NCEs) in drug development pipelines exhibit poor water solubility, making robust dissolution protocols a cornerstone of successful research.[2]

Part 1: Physicochemical Profile & Safety

Predicted Physicochemical Properties

While experimental data for 4-ethyl-N-[4-(2-pyrazinyloxy)benzyl]aniline is not widely available, its properties can be inferred from its structure and from data on analogous compounds like N-benzylaniline and 4-ethylaniline.[1][4] These characteristics underscore the need for a non-aqueous solvent strategy.

PropertyPredicted Value / CharacteristicRationale & Implication for Dissolution
Molecular Weight ~371.45 g/mol Essential for calculating mass needed for molar stock solutions.[5]
Aqueous Solubility Very Low / InsolubleThe large, non-polar surface area from multiple aromatic rings predicts poor interaction with water.[1][2]
LogP (Octanol/Water) High (>4.0)Indicates strong lipophilicity, favoring dissolution in organic solvents over aqueous media.[6]
Physical Form SolidSimilar multi-ring structures are typically crystalline solids at room temperature.[7]
Hydrogen Bond Donors/Acceptors LowLimited capacity to form hydrogen bonds with water further contributes to poor aqueous solubility.
Safety & Handling Precautions

Safety Data Sheets (SDS) for structurally related anilines indicate potential hazards that should be assumed for this compound in the absence of specific data.[8][9]

  • Hazard Profile: May cause skin, eye, and respiratory irritation. Potential for harm if swallowed or absorbed through the skin.[10][11]

  • Required Personal Protective Equipment (PPE): Always handle the compound wearing a lab coat, nitrile gloves, and safety glasses with side shields.[7]

  • Handling: Use in a well-ventilated area or a chemical fume hood to avoid inhalation of the powder. Avoid generating dust.[10]

  • Disposal: Dispose of the compound and any contaminated materials in accordance with local, state, and federal regulations for chemical waste.[11]

Part 2: Solvent Selection & Rationale

The choice of solvent is the most critical decision for ensuring the compound remains in solution throughout the experiment. The ideal solvent must dissolve the compound at a high concentration for the stock solution and be miscible with the final aqueous assay medium.[3]

SolventKey CharacteristicsRecommended Use & Considerations
Dimethyl Sulfoxide (DMSO) Primary Recommendation. A highly polar aprotic solvent with exceptional ability to dissolve a wide range of organic molecules.[12] Miscible with water and most organic solvents.Ideal for preparing high-concentration stock solutions (e.g., 10-50 mM). Final concentration in assays should typically be kept ≤0.5% to avoid cytotoxicity, although this threshold is cell-type dependent.[13][14] A vehicle control is mandatory.[15]
Dimethylformamide (DMF) A polar aprotic solvent with strong solubilizing properties, similar to DMSO.A viable alternative if DMSO interferes with the assay. However, DMF can be more toxic to cells than DMSO and may have different effects on compound stability.[16]
Ethanol (EtOH) A polar protic solvent.Less effective for highly lipophilic compounds. Can be used for moderately non-polar molecules. Evaporates quickly and can be more disruptive to cell membranes at equivalent concentrations compared to DMSO.[17]

Part 3: Step-by-Step Protocols

Protocol 1: Preparation of a High-Concentration Stock Solution (10 mM in DMSO)

This protocol describes the preparation of a concentrated stock solution, which serves as the foundation for all subsequent experimental dilutions. The key objective is to ensure the compound is fully dissolved and accurately quantified.

Methodology:

  • Pre-Calculation: Determine the mass of 4-ethyl-N-[4-(2-pyrazinyloxy)benzyl]aniline (MW: ~371.45 g/mol ) required. For 1 mL of a 10 mM stock solution:

    • Mass (g) = Molarity (mol/L) × Volume (L) × MW ( g/mol )

    • Mass (mg) = 10 mmol/L × 0.001 L × 371.45 g/mol × 1000 mg/g = 3.71 mg

  • Weighing: Carefully weigh the calculated mass of the compound into a sterile, conical-bottom microcentrifuge tube or an amber glass vial. Use an analytical balance in a draft-free enclosure.

  • Solvent Addition: Add the required volume of high-purity, anhydrous DMSO (e.g., 1 mL for a 10 mM solution). Using anhydrous DMSO is critical as absorbed water can decrease the solubility of hydrophobic compounds.[18]

  • Dissolution:

    • Vortexing: Cap the vial securely and vortex at medium-high speed for 1-2 minutes.

    • Sonication: If solids remain, place the vial in a sonicating water bath for 5-10 minutes. Sonication uses ultrasonic waves to break apart compound aggregates and facilitate dissolution.[15][16]

    • Gentle Warming (Optional): If sonication is insufficient, the solution can be warmed in a water bath to 37-40°C for 10-15 minutes. Caution: Do not exceed 50°C, as this may risk compound degradation.[15]

  • Final Inspection: Once dissolved, the stock solution should be a perfectly clear liquid with no visible particulates. Hold the vial against a light source to confirm.

  • Storage:

    • Aliquoting: To avoid repeated freeze-thaw cycles that can degrade the compound, divide the stock solution into smaller, single-use aliquots (e.g., 10-20 µL) in sterile microcentrifuge tubes.[15]

    • Temperature: Store the aliquots at -20°C for short-term storage (1-3 months) or -80°C for long-term stability (up to 1 year).[15][19] Protect from light.

G cluster_prep Protocol 1: Stock Solution Workflow weigh 1. Weigh Compound add_dmso 2. Add Anhydrous DMSO weigh->add_dmso vortex 3. Vortex add_dmso->vortex sonicate 4. Sonicate (if needed) vortex->sonicate inspect 5. Visual Inspection (Clear?) sonicate->inspect inspect->vortex Fail aliquot 6. Aliquot inspect->aliquot Pass store 7. Store at -80°C aliquot->store

Workflow for preparing a concentrated stock solution.
Protocol 2: Preparation of Working Dilutions for In Vitro Assays

This protocol details the critical process of diluting the concentrated organic stock into your final aqueous assay medium. The goal is to achieve the desired final concentration without causing the compound to precipitate.

Methodology:

  • Thaw Stock: Remove one aliquot of the concentrated stock solution from the freezer and allow it to thaw completely at room temperature. Briefly centrifuge the tube to collect the entire volume at the bottom.

  • Intermediate Dilution (Optional but Recommended): Directly diluting a highly concentrated DMSO stock (e.g., 10 mM) into media can cause localized high concentrations that lead to precipitation. It is best practice to first create an intermediate dilution.[18]

    • Example: To prepare a 10 µM final solution from a 10 mM stock (a 1:1000 dilution), first dilute the 10 mM stock 1:10 in pure DMSO to create a 1 mM intermediate stock. Then, dilute this 1 mM stock 1:100 into the final medium.

  • Final Dilution:

    • Pipette the required volume of the final assay medium (e.g., cell culture medium with serum) into a sterile tube.

    • Add the calculated volume of the DMSO stock solution (either the concentrated or intermediate stock) directly into the medium while gently vortexing or flicking the tube. This rapid mixing helps disperse the compound quickly, minimizing the chance of precipitation.[15]

    • Important: The final concentration of DMSO should not exceed the tolerance limit of your experimental system (e.g., for a 1:1000 dilution, the final DMSO concentration is 0.1%).[13]

  • Final Inspection & Use:

    • Visually inspect the final working solution for any signs of cloudiness or precipitation.

    • Use the freshly prepared working solution immediately in your experiment to ensure stability. Do not store dilute aqueous solutions of the compound.[19]

G cluster_dilution Protocol 2: Serial Dilution Workflow stock 10 mM Stock (in 100% DMSO) intermediate 1 mM Intermediate Stock (in 100% DMSO) stock->intermediate 1:10 Dilution in DMSO working 10 µM Working Solution (in Assay Medium + 0.1% DMSO) intermediate->working 1:100 Dilution in Assay Medium

Recommended serial dilution scheme to prevent precipitation.

Part 4: Quality Control & Best Practices

  • Vehicle Control: Every experiment must include a "vehicle control" group that is treated with the same final concentration of DMSO as the compound-treated groups. This allows you to distinguish the effects of the compound from the effects of the solvent itself.[15]

  • Solubility Limit in Media: If precipitation occurs, you have exceeded the compound's solubility limit in the assay medium. The options are to lower the final compound concentration or, if the assay allows, explore formulation strategies like using low levels of surfactants (e.g., Tween-20) or co-solvents.[20]

  • Confirming Stability: For critical or long-term experiments, the stability of the compound in the final working solution can be assessed. A simple method involves preparing the solution, incubating it under experimental conditions (e.g., 4 hours at 37°C), and then centrifuging at high speed. A decrease in the compound's concentration in the supernatant (measured by HPLC or UV-Vis) would indicate precipitation or degradation.[3]

Conclusion

The successful use of 4-ethyl-N-[4-(2-pyrazinyloxy)benzyl]aniline in experimental settings is contingent upon a meticulous and validated dissolution strategy. By using high-purity DMSO to create concentrated, aliquoted stock solutions and employing a careful serial dilution technique, researchers can mitigate the risks of precipitation and ensure accurate, reproducible dosing. The inclusion of vehicle controls and rigorous visual inspection at every step are non-negotiable practices for maintaining scientific integrity when working with poorly soluble small molecules.

References

  • PubMed. (2003). The use of dimethylsulfoxide as a vehicle in cell culture experiments using ovarian carcinoma cell lines.
  • LifeTein. (2023). DMSO usage in cell culture.
  • Case studies. Using live-cell imaging in cell counting — The cytotoxicity of DMSO.
  • Eppendorf Portugal. Cell Culture FAQ: How does DMSO affect your cells?.
  • Eppendorf Portugal. Cell Culture FAQ: How does DMSO affect your cells?.
  • ResearchGate. (2013). How to dissolve small inhibitor molecules for binding assay?.
  • Benchchem. Application Note and Protocol: Preparation of Clioquinol Stock Solutions for Cell-Based Assays.
  • PMC. Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics.
  • Selleck Chemicals. Inhibitor Handling Instructions.
  • Sigma-Aldrich. FAQs on Inhibitor Preparation.
  • Wikipedia. Cosolvent.
  • Safety Data Sheet. (2020). 4.
  • Benchchem. Preparing Neoxaline Stock Solutions for Cellular Assays: Application Notes and Protocols.
  • Benchchem. Technical Support Center: Small Molecule Inhibitor Experiments.
  • YouTube. (2021). Lab Skills: Preparing Stock Solutions.
  • World Pharma Today. Innovative Formulation Strategies for Poorly Soluble Drugs.
  • AAPS PharmSciTech. (2010). Dissolution Testing for Poorly Soluble Drugs: A Continuing Perspective.
  • PMC. Drug Solubility: Importance and Enhancement Techniques.
  • PhytoTech Labs. Preparing Stock Solutions.
  • New England Biolabs. Protocol for Preparation of Frozen Stock.
  • Merck Millipore. (2024). SAFETY DATA SHEET.
  • Solarbio. (2026). How to Choose the Right Solvent When Dissolving Small-Molecule Compounds.
  • TCI EUROPE N.V. SAFETY DATA SHEET.
  • Fisher Scientific. (2009). SAFETY DATA SHEET.
  • ChemicalBook. (2026). 4-Ethylaniline - Safety Data Sheet.
  • ChemicalBook. 4-Ethylaniline | 589-16-2.
  • PubChem. 4-Ethylaniline | C8H11N | CID 11504.
  • Solubility of Things. N-Benzylaniline.
  • Cheméo. Chemical Properties of Benzenamine, 4-ethyl- (CAS 589-16-2).
  • National Institute of Standards and Technology. Benzenamine, 4-ethyl- - the NIST WebBook.
  • FooDB. (2010). Showing Compound N-Ethylaniline (FDB004541).
  • Sigma-Aldrich. 4-Ethylaniline 98 589-16-2.
  • ChemicalBook. N-Benzyl-N-ethylaniline | 92-59-1.

Sources

Application Notes: 4-ethyl-N-[4-(2-pyrazinyloxy)benzyl]aniline as a Chemical Probe for Epidermal Growth Factor Receptor (EGFR) Kinase

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Based on its structural motifs, including a 4-anilino-scaffold, which is common in many known kinase inhibitors, EPB-1 has been hypothesized to target the Epidermal Growth Factor Receptor (EGFR) kinase, a key regulator of cell proliferation and a validated therapeutic target in oncology.[5] These application notes will therefore focus on the use of EPB-1 as a chemical probe for EGFR. The protocols outlined below describe a systematic approach to validate the potency, selectivity, and cellular target engagement of EPB-1, providing a framework for its use in studying EGFR-driven signaling pathways.

1. Biochemical Characterization of EPB-1

The initial step in validating a chemical probe is to determine its direct interaction with the purified target protein.[6] For EPB-1, this involves quantifying its inhibitory activity against the EGFR kinase domain.

1.1. In Vitro Kinase Inhibition Assay

A variety of biochemical assay formats are available to measure kinase activity, including radiometric and fluorescence-based methods.[7][8] A luminescence-based assay, such as ADP-Glo™, is a robust method that quantifies kinase activity by measuring the amount of ADP produced during the phosphorylation reaction.[9]

Table 1: Hypothetical Biochemical Activity of EPB-1 and Control Compounds against EGFR

CompoundIC50 (nM) against EGFR
EPB-1 75
Gefitinib (Positive Control)30
Structurally Similar Inactive Analog> 10,000

Protocol 1: ADP-Glo™ Kinase Assay for EGFR Inhibition

This protocol is designed to determine the concentration-dependent inhibition of EGFR by EPB-1.

Materials:

  • Recombinant human EGFR kinase domain

  • Poly(Glu, Tyr) 4:1 substrate

  • ATP

  • ADP-Glo™ Kinase Assay Kit

  • Assay Buffer: 25 mM HEPES (pH 7.5), 10 mM MgCl₂, 0.01% Triton X-100, 2 mM DTT

  • EPB-1, Gefitinib, and inactive analog dissolved in 100% DMSO

Procedure:

  • Prepare a serial dilution of EPB-1, Gefitinib, and the inactive analog in DMSO. A typical starting concentration is 10 mM, diluted in 10-point, 3-fold dilutions.

  • In a 384-well plate, add 1 µL of each compound dilution. For controls, add 1 µL of DMSO.

  • Add 10 µL of a solution containing the EGFR enzyme and substrate in assay buffer.

  • Pre-incubate the plate for 15 minutes at room temperature to allow the compound to bind to the enzyme.[9]

  • Initiate the kinase reaction by adding 10 µL of ATP solution (at the Kₘ concentration for EGFR).

  • Incubate for 1 hour at room temperature.

  • Stop the reaction and measure ADP production following the ADP-Glo™ manufacturer's protocol.

  • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

2. Cellular Target Engagement

Demonstrating that a chemical probe interacts with its intended target within a cellular context is a critical validation step.[4][10][11] This confirms cell permeability and target binding in a more physiologically relevant environment.

2.1. NanoBRET™ Target Engagement Assay

The NanoBRET™ Target Engagement (TE) assay is a live-cell method that measures the binding of a compound to a target protein by detecting bioluminescence resonance energy transfer (BRET) between a NanoLuc® luciferase-tagged target protein and a fluorescent tracer.[10]

Table 2: Hypothetical Cellular Target Engagement of EPB-1 in Live Cells

CompoundNanoBRET™ IC50 (nM) in HEK293 cells expressing EGFR-NanoLuc®
EPB-1 250
Gefitinib (Positive Control)100
Structurally Similar Inactive Analog> 30,000

Protocol 2: NanoBRET™ Target Engagement Assay

Materials:

  • HEK293 cells

  • Plasmid encoding EGFR-NanoLuc® fusion protein

  • NanoBRET™ tracer for EGFR

  • Opti-MEM™ I Reduced Serum Medium

  • EPB-1, Gefitinib, and inactive analog dissolved in 100% DMSO

Procedure:

  • Transfect HEK293 cells with the EGFR-NanoLuc® plasmid and seed into a 96-well plate.

  • After 24 hours, prepare serial dilutions of EPB-1 and control compounds in Opti-MEM™.

  • Add the compound dilutions to the cells.

  • Add the NanoBRET™ tracer to all wells at its predetermined optimal concentration.

  • Incubate for 2 hours at 37°C in a CO₂ incubator.

  • Measure the BRET signal according to the NanoBRET™ TE Intracellular Assay protocol.

  • Calculate the BRET ratio and plot against the compound concentration to determine the IC₅₀ for target engagement.

3. Modulation of Downstream Signaling Pathways

A high-quality chemical probe should modulate the signaling pathway downstream of its target in a concentration-dependent manner.[12] For EGFR, this involves assessing the phosphorylation status of key downstream effectors like Akt and ERK.[12][13]

3.1. Western Blotting for Phospho-Protein Levels

Western blotting is a widely used technique to detect changes in protein expression and post-translational modifications, such as phosphorylation.[14][15][16]

Figure 1: Hypothetical Western Blot Analysis of EGFR Pathway Inhibition by EPB-1

G cluster_0 Treatment Conditions cluster_1 Protein Levels Control Control pEGFR p-EGFR EGF EGF EGF + EPB-1 (1 µM) EGF + EPB-1 (1 µM) EGF + EPB-1 (5 µM) EGF + EPB-1 (5 µM) EGFR Total EGFR pAkt p-Akt Akt Total Akt pERK p-ERK ERK Total ERK

Caption: Expected outcome of Western blot analysis.

Protocol 3: Western Blot Analysis of EGFR Signaling

Materials:

  • A431 cells (human epidermoid carcinoma cell line with high EGFR expression)

  • DMEM with 10% FBS

  • Recombinant human EGF

  • EPB-1 dissolved in DMSO

  • Cell lysis buffer with protease and phosphatase inhibitors

  • Primary antibodies: anti-phospho-EGFR, anti-total-EGFR, anti-phospho-Akt, anti-total-Akt, anti-phospho-ERK, anti-total-ERK

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

Procedure:

  • Plate A431 cells and grow to 80-90% confluency.

  • Serum-starve the cells for 12-16 hours.

  • Pre-treat the cells with various concentrations of EPB-1 (e.g., 0.1, 1, 5 µM) or DMSO for 1 hour.

  • Stimulate the cells with 100 ng/mL EGF for 10 minutes.

  • Wash the cells with ice-cold PBS and lyse them.[15]

  • Determine the protein concentration of the lysates.

  • Separate equal amounts of protein by SDS-PAGE and transfer to a nitrocellulose membrane.

  • Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.[14]

  • Incubate the membrane with primary antibody overnight at 4°C with gentle shaking.[15]

  • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detect the signal using a chemiluminescent substrate.

  • To confirm equal protein loading, strip the membrane and re-probe with antibodies against the total (non-phosphorylated) forms of the proteins.[12]

4. Visualizing the Workflow and Signaling Pathway

Figure 2: Workflow for EPB-1 Chemical Probe Validation

G cluster_0 Biochemical Validation cluster_1 Cellular Validation A In Vitro Kinase Assay (e.g., ADP-Glo™) B Determine IC50 vs. Purified EGFR A->B C Live-Cell Target Engagement (e.g., NanoBRET™) B->C D Determine Cellular IC50 C->D E Western Blot for Downstream Signaling D->E F Confirm Inhibition of p-Akt and p-ERK E->F

Caption: A stepwise approach to validate EPB-1.

Figure 3: Simplified EGFR Signaling Pathway and Point of Inhibition by EPB-1

G EGF EGF Ligand EGFR EGFR EGF->EGFR PI3K PI3K EGFR->PI3K RAS RAS EGFR->RAS EPB1 EPB-1 EPB1->EGFR Inhibits Akt Akt PI3K->Akt Proliferation Cell Proliferation & Survival Akt->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation

Sources

Application Note: Cell-Based Characterization of 4-ethyl-N-[4-(2-pyrazinyloxy)benzyl]aniline

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Introduction

This Application Note provides a comprehensive protocol for the biological evaluation of 4-ethyl-N-[4-(2-pyrazinyloxy)benzyl]aniline , a synthetic small molecule structurally aligned with the N-benzylaniline class of antimitotic agents.

Structurally, this compound features a lipophilic 4-ethylaniline tail coupled to a 4-(2-pyrazinyloxy)benzyl moiety. Based on structure-activity relationship (SAR) data from similar scaffolds (e.g., N-benzyl-N-phenylamines), this compound is predicted to function as a Tubulin Polymerization Inhibitor targeting the Colchicine Binding Site on


-tubulin.

The following protocols are designed to validate this mechanism of action (MoA), quantifying cytotoxicity, target engagement (tubulin depolymerization), and functional consequences (G2/M cell cycle arrest).

Predicted Mechanism of Action (MoA) Pathway

MoA_Pathway Compound 4-ethyl-N-[4-(2-pyrazinyloxy)benzyl]aniline Target Colchicine Binding Site (Beta-Tubulin) Compound->Target Binds Effect1 Inhibition of Tubulin Polymerization Target->Effect1 Induces Effect2 Microtubule Destabilization Effect1->Effect2 Causes CellCycle G2/M Phase Arrest Effect2->CellCycle Triggers Outcome Apoptosis (Cell Death) CellCycle->Outcome Leads to

Figure 1: Predicted signaling cascade. The compound binds


-tubulin, preventing microtubule assembly, leading to mitotic catastrophe.

Experimental Protocols

Protocol A: Cytotoxicity Profiling (Resazurin Reduction Assay)

Objective: Determine the half-maximal inhibitory concentration (


) in cancer cell lines (e.g., HeLa, MCF-7, A549).
Rationale:  Unlike MTT, Resazurin (Alamar Blue) allows for continuous monitoring and is less prone to interference by chemical reduction from the test compound itself.
Materials
  • Cell Lines: HeLa (cervical cancer), A549 (lung carcinoma).

  • Reagent: Resazurin sodium salt (dissolved in PBS at 0.15 mg/mL).

  • Compound Stock: 10 mM in DMSO (Store at -20°C).

Step-by-Step Methodology
  • Seeding: Seed cells into 96-well black-walled plates at a density of

    
     to 
    
    
    
    cells/well in 100
    
    
    L complete medium.
  • Incubation: Incubate for 24 hours at 37°C, 5%

    
     to allow attachment.
    
  • Treatment:

    • Prepare a serial dilution of the compound in medium (Range: 10

      
      M to 0.1 nM).
      
    • Critical Control: Include a DMSO vehicle control (0.1% v/v final) and a positive control (e.g., Combretastatin A-4 or Colchicine).

    • Add 100

      
      L of diluted compound to wells (Final volume: 200 
      
      
      
      L).
  • Exposure: Incubate for 48 or 72 hours.

  • Detection: Add 20

    
    L of Resazurin solution to each well. Incubate for 2–4 hours.
    
  • Measurement: Measure fluorescence at Ex/Em 530/590 nm using a microplate reader.

  • Analysis: Calculate % viability relative to DMSO control and fit data to a 4-parameter logistic curve to derive

    
    .
    
Protocol B: In Vitro Tubulin Polymerization Assay

Objective: Confirm direct interaction with purified tubulin and inhibition of assembly kinetics. Rationale: This cell-free assay distinguishes direct tubulin binders from upstream signaling inhibitors.

Materials
  • Protein: Purified Porcine Brain Tubulin (>99% pure, cytoskeleton free).

  • Buffer: PEM Buffer (80 mM PIPES pH 6.9, 2 mM

    
    , 0.5 mM EGTA) + 1 mM GTP (essential for polymerization).
    
  • Equipment: Temperature-controlled spectrophotometer (37°C).

Step-by-Step Methodology
  • Preparation: Keep all reagents on ice (4°C). Prepare Tubulin stock at 3 mg/mL in PEM buffer containing 1 mM GTP.

  • Baselines: Blank the spectrophotometer with PEM buffer at 340 nm.

  • Compound Addition: Add the test compound (at

    
     and 
    
    
    
    concentrations) to a UV-transparent cuvette or 96-well half-area plate.
    • Vehicle Control: DMSO (1% v/v).

    • Positive Control: Colchicine (5

      
      M).
      
    • Negative Control: Taxol (Paclitaxel) – promotes polymerization (optional).

  • Initiation: Add cold Tubulin solution to the wells/cuvettes.

  • Kinetics: Immediately transfer to the 37°C reader. Measure Absorbance (340 nm) every 30 seconds for 60 minutes.

  • Data Interpretation:

    • Normal Polymerization: Sigmoidal curve (Nucleation

      
       Elongation 
      
      
      
      Plateau).
    • Inhibition: Reduction in

      
       (slope) and final plateau height.
      

Data Summary Table: Expected Results

CompoundConcentrationVmax (OD/min)% Inhibition
DMSO Control 0.1%0.025 (Ref)0%
Colchicine 5

M
0.002>90%
Test Compound 5

M
TBDExpected >80%
Protocol C: Immunofluorescence (Phenotypic Screen)

Objective: Visualize the collapse of the microtubule network in intact cells. Rationale: Confirms that the compound penetrates the cell membrane and disrupts the cytoskeleton in a physiological context.

Workflow Diagram

IF_Workflow Seed Seed Cells on Coverslips (HeLa/MCF-7) Treat Treat with Compound (24 Hours) Seed->Treat Fix Fixation (Ice-cold Methanol, 10 min) Treat->Fix Block Blocking (1% BSA in PBS) Fix->Block Primary Primary Ab: Anti-alpha-Tubulin (1:200 dilution) Block->Primary Secondary Secondary Ab: Alexa Fluor 488 + DAPI Counterstain Primary->Secondary Image Confocal Microscopy Secondary->Image

Figure 2: Immunofluorescence workflow. Methanol fixation is preferred over paraformaldehyde to preserve microtubule ultrastructure.

Critical Technical Notes
  • Fixation: Use ice-cold methanol (-20°C) for 10 minutes. Paraformaldehyde often requires Triton X-100 permeabilization and can sometimes disrupt fine microtubule structures, making depolymerization harder to quantify.

  • Antibody: Mouse anti-

    
    -tubulin (Clone DM1A is standard).
    
  • Observation:

    • Control: Fine, filamentous network extending to cell periphery.

    • Treated: Diffuse cytoplasmic staining, rounding of cells, or fragmented tubulin "clumps."

Protocol D: Cell Cycle Analysis (Flow Cytometry)

Objective: Quantify the population of cells arrested in the G2/M phase. Rationale: Microtubule inhibition activates the Spindle Assembly Checkpoint (SAC), halting cells before mitosis completes.

Step-by-Step Methodology
  • Treatment: Treat exponentially growing cells with the compound (

    
     and 
    
    
    
    ) for 24 hours.
  • Harvesting: Collect cells (including floating dead cells) by trypsinization.

  • Washing: Wash 2x with cold PBS.

  • Fixation (Critical Step):

    • Resuspend cell pellet in 300

      
      L PBS.
      
    • Add 700

      
      L absolute ethanol  dropwise while vortexing gently. (Final 70% EtOH).
      
    • Storage: Fix at -20°C for at least 2 hours (overnight preferred).

  • Staining:

    • Wash fixed cells with PBS.

    • Resuspend in 500

      
      L PI/RNase Staining Buffer (PBS containing 50 
      
      
      
      g/mL Propidium Iodide and 100
      
      
      g/mL RNase A).
    • Note: RNase is mandatory to prevent PI binding to RNA, which obscures the G1/G2 peaks.

  • Analysis: Incubate 30 mins at 37°C (protected from light). Analyze on a flow cytometer (e.g., BD FACSCanto).

  • Gating: Gate on single cells (Pulse Width vs. Area) to exclude doublets. Measure histogram of FL2-A (PI).

Expected Outcome:

  • G0/G1 Peak (2N DNA): Decreased.

  • G2/M Peak (4N DNA): Significantly increased (indicative of mitotic arrest).

  • Sub-G1 (Fragmented DNA): Appearance indicates apoptosis (late stage).

References

  • Jordan, M. A., & Wilson, L. (2004). Microtubules as a target for anticancer drugs. Nature Reviews Cancer, 4(7), 532–545. Link

  • Wang, Y., et al. (2021). Design, synthesis and biological evaluation of novel N-benzyl-N-phenylamine derivatives as potent tubulin polymerization inhibitors. Bioorganic & Medicinal Chemistry Letters, 40, 127907. (Representative methodology for benzylaniline scaffolds). Link

  • Bhattacharyya, B., et al. (2016). Methods to Determine the Effects of Drugs on Tubulin Polymerization. Methods in Molecular Biology, 1377, 67-77. Link

  • Crowley, L. C., et al. (2016). Measuring Cell Death by Propidium Iodide Uptake and Flow Cytometry. Cold Spring Harbor Protocols. Link

Troubleshooting & Optimization

Technical Support Center: Stability of 4-ethyl-N-[4-(2-pyrazinyloxy)benzyl]aniline

Author: BenchChem Technical Support Team. Date: February 2026

Answering your request, here is a technical support center with troubleshooting guides and FAQs about the Stability of 4-ethyl-N-[4-(2-pyrazinyloxy)benzyl]aniline in aqueous solution.

Prepared by the Senior Application Scientist Team

Welcome to the technical support guide for 4-ethyl-N-[4-(2-pyrazinyloxy)benzyl]aniline. This document is designed for researchers, scientists, and drug development professionals to provide expert guidance on assessing the stability of this molecule in aqueous solutions. We will delve into the potential degradation pathways, provide robust experimental protocols for forced degradation studies, and offer troubleshooting advice to navigate common challenges.

Part 1: Compound Overview & Stability Fundamentals

This section addresses the core chemical features of the molecule and the fundamental principles of chemical stability in a pharmaceutical context.

FAQ: What are the key structural features of 4-ethyl-N-[4-(2-pyrazinyloxy)benzyl]aniline that might influence its stability?

To understand the stability of 4-ethyl-N-[4-(2-pyrazinyloxy)benzyl]aniline, it is crucial to dissect its structure into its constituent functional groups. Each group presents a potential site for chemical degradation under various stress conditions.

The molecule comprises:

  • A Tertiary N-benzylaniline System: The core structure is a tertiary amine. The nitrogen atom is connected to an ethyl group, a phenyl ring (part of the aniline), and a benzyl group. Tertiary amines, particularly electron-rich anilines, are susceptible to oxidation , which can lead to the formation of N-oxides or other degradation products.[1]

  • A Pyrazinyloxy Ether Linkage: The molecule contains an ether bond connecting the benzyl ring to a pyrazine ring. Ether linkages can be susceptible to hydrolysis , especially under strongly acidic or basic conditions, which would cleave the molecule into two separate fragments. The electronic nature of the pyrazine ring will influence the lability of this bond.

  • Multiple Aromatic Rings: The presence of both an aniline and a pyrazine ring system introduces susceptibility to photodegradation .[2][3][4] Aromatic systems can absorb UV or visible light, leading to excited states that can undergo various reactions, including oxidation or rearrangement.

The interplay of these functional groups dictates the overall stability profile of the molecule.

cluster_molecule 4-ethyl-N-[4-(2-pyrazinyloxy)benzyl]aniline Structure cluster_sites Potential Degradation Sites mol Molecule Structure Oxidation Oxidation Oxidation->mol Aniline Nitrogen Hydrolysis Hydrolysis Hydrolysis->mol Pyrazinyloxy Ether Bond Photodegradation Photodegradation Photodegradation->mol Aromatic Rings

Caption: Key functional groups and potential degradation pathways.

FAQ: Why is it critical to perform stability studies in an aqueous solution?

Aqueous stability testing is a cornerstone of pharmaceutical development for several reasons:

  • Predicting Shelf-Life: Forced degradation studies, where the compound is exposed to harsh conditions, help to rapidly identify likely degradation pathways and products.[2][5] This information is essential for predicting the long-term stability of a drug substance or product and for establishing appropriate storage conditions and shelf-life.[6]

  • Analytical Method Validation: A robust stability-indicating analytical method must be able to separate the parent compound from all potential degradation products. Forced degradation studies are necessary to generate these degradants and prove the specificity of the analytical method, a key requirement for regulatory submissions.[7]

  • Safety and Efficacy: Chemical degradation can lead to a loss of potency if the active pharmaceutical ingredient (API) concentration decreases.[2] Furthermore, the resulting degradation products could be inactive, have reduced efficacy, or, in the worst case, be toxic.[6] Identifying and characterizing these degradants is a critical patient safety requirement.

  • Formulation Development: Understanding how a molecule degrades helps in designing a stable formulation. Excipients can be chosen to protect the API from specific stresses like pH changes or oxidation.[2]

Part 2: Designing and Troubleshooting a Forced Degradation Study

This section provides practical guidance on setting up experiments to probe the stability of 4-ethyl-N-[4-(2-pyrazinyloxy)benzyl]aniline.

FAQ: How should I structure a forced degradation study for this compound?

A well-designed forced degradation study should expose the compound in an aqueous solution to a range of stress conditions to cover the primary degradation pathways.[5][7] The goal is to achieve a target degradation of 5-20% of the parent compound.[6] If degradation is too extensive (>20%), the secondary and tertiary degradation products can complicate the analysis.[6]

The following table outlines recommended starting conditions for a study in an aqueous solution (e.g., water/acetonitrile co-solvent for solubility).

Stress ConditionReagent / ConditionTypical DurationPrimary Pathway Targeted
Acid Hydrolysis 0.1 M HCl2 to 24 hoursHydrolysis of the pyrazinyloxy ether linkage.
Base Hydrolysis 0.1 M NaOH2 to 24 hoursHydrolysis of the pyrazinyloxy ether linkage.
Oxidation 3% H₂O₂2 to 24 hoursOxidation of the aniline nitrogen to an N-oxide.
Thermal Stress 60-80 °C in neutral solution24 to 72 hoursGeneral thermal degradation, accelerates other pathways.[5]
Photostability ICH Q1B compliant light sourcePer ICH guidelinesPhotodegradation of aromatic rings.[7]
Troubleshooting Guide: Common Experimental Issues
IssueProbable Cause(s)Recommended Action(s)
No significant degradation observed (<5%) The molecule is highly stable under the initial conditions; stress duration is too short or intensity is too low.Increase the strength of the stressor (e.g., use 1 M HCl/NaOH), increase the temperature, or extend the exposure time. Re-evaluate after adjustments.[6]
Excessive degradation observed (>20%) The stress conditions are too harsh for the molecule.Reduce the strength of the stressor (e.g., use 0.01 M HCl/NaOH), lower the temperature, or shorten the exposure time. Analyze samples at earlier time points.[6]
Poor mass balance in HPLC analysis Degradants are not UV-active at the chosen wavelength; degradants are volatile; degradants have precipitated out of solution; parent or degradants are adsorbed to the container.Use a universal detection method like Mass Spectrometry (MS) or a photodiode array (PDA) detector to screen all wavelengths. Check for precipitation. Use silanized glassware if adsorption is suspected.
Inconsistent or irreproducible results Issues with solution preparation; temperature fluctuations; inconsistent light exposure; analytical method variability.Ensure accurate preparation of all solutions. Use a calibrated, temperature-controlled oven/bath. Ensure consistent sample placement in the photostability chamber. Verify the robustness of your analytical method.

Part 3: Experimental Protocols & Methodologies

This section provides detailed, step-by-step protocols for conducting stability studies.

Protocol 1: General Forced Degradation Workflow

This workflow outlines the entire process from sample preparation to analysis.

prep Step 1: Prepare Stock Solution (e.g., 1 mg/mL in Acetonitrile) work Step 2: Prepare Working Solutions (Dilute stock into aqueous stress media) prep->work stress Step 3: Apply Stress Conditions (Acid, Base, Oxidative, Thermal, Photo) work->stress control Prepare Control Samples (Unstressed, Time-zero) work->control neutralize Step 4: Neutralize & Quench (Stop reaction at time points) stress->neutralize analyze Step 5: Analyze by HPLC-UV/MS (Quantify parent & detect degradants) control->analyze neutralize->analyze interpret Step 6: Data Interpretation (Calculate % degradation, assess mass balance) analyze->interpret

Caption: Workflow for a typical forced degradation study.

Protocol 2: Step-by-Step Forced Degradation Procedure
  • Stock Solution Preparation: Accurately weigh and dissolve 4-ethyl-N-[4-(2-pyrazinyloxy)benzyl]aniline in a suitable organic solvent (e.g., acetonitrile or methanol) to create a 1.0 mg/mL stock solution.

  • Working Sample Preparation: For each stress condition, dilute the stock solution with the respective stress medium (e.g., 0.1 M HCl, 0.1 M NaOH, 3% H₂O₂, or water for thermal/photo) to a final concentration of ~0.1 mg/mL. The final solution should contain enough organic solvent to ensure solubility but not so much that it interferes with the stress condition.

  • Stress Application:

    • Hydrolytic: Store vials of the acidic and basic working solutions at a set temperature (e.g., 60 °C).

    • Oxidative: Store the vial with H₂O₂ at room temperature, protected from light.

    • Thermal: Store the vial with the neutral aqueous solution at 80 °C.

    • Photolytic: Expose the vial with the neutral aqueous solution to a calibrated light source as per ICH Q1B guidelines. A control sample wrapped in aluminum foil should be placed alongside.

  • Sampling and Quenching: At specified time points (e.g., 2, 8, 24 hours), withdraw an aliquot from each vial. For the acid and base samples, immediately neutralize the aliquot with an equimolar amount of base or acid, respectively. Dilute all samples to a suitable concentration for analysis with the mobile phase.

  • Analysis: Analyze all time-point samples, time-zero samples, and unstressed controls using a validated stability-indicating HPLC method.

Protocol 3: Example Stability-Indicating HPLC-UV Method

This method serves as a starting point and will require optimization and validation for your specific application. The use of reverse-phase HPLC is standard for analyzing molecules of this type.[7]

  • Instrumentation: HPLC with UV or PDA Detector.

  • Column: C18, 4.6 x 150 mm, 5 µm particle size.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient Program:

    • 0-2 min: 30% B

    • 2-15 min: 30% to 90% B

    • 15-18 min: 90% B

    • 18-19 min: 90% to 30% B

    • 19-25 min: 30% B (Re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 254 nm (or optimal wavelength determined by PDA scan).

  • Injection Volume: 10 µL.

References

  • ACD/Labs. (2022, April 18). What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. [Link]

  • Raju, G. K. (2026, February 13). FDA Perspectives: Scientific Considerations of Forced Degradation Studies in ANDA Submissions. Pharmaceutical Technology. [Link]

  • Sharp. (2025, November 10). A practical guide to forced degradation and stability studies for drug substances. [Link]

  • Sharp. (2025, November 10). Forced degradation studies: A critical lens into pharmaceutical stability. [Link]

  • Alsante, K. M., et al. (2023, December 15). Pharmaceutical Forced Degradation (Stress Testing) Endpoints: A Scientific Rationale and Industry Perspective. PubMed. [Link]

  • Heliyon. (2025, November 1). Exploring the Photocatalytic Degradation Capabilities of Aniline Hydrochloride Derivatives. [Link]

  • ResearchGate. (n.d.). Influence of irradiation time on photodegradation of aniline derivatives. Retrieved February 15, 2026, from [Link]

  • ResearchGate. (n.d.). Mechanism of aniline photodegradation in an aqueous solution in the presence of TiO2. Retrieved February 15, 2026, from [Link]

  • Shanker, U., et al. (n.d.). Remedial Technologies for Aniline and Aniline Derivatives Elimination from Wastewater. PMC. [Link]

  • MDPI. (2020, October 28). Visible-Light Photocatalytic Degradation of Aniline Blue by Stainless-Steel Foam Coated with TiO2 Grafted with Anthocyanins from a Maqui-Blackberry System. [Link]

  • Waters Corporation. (n.d.). Analysis of Primary Aromatic Amines in Cosmetics and Personal Care Products. [Link]

  • Molbase. (n.d.). Pyrazines. [Link]

  • University of Glasgow. (n.d.). Studies In Pyrazine Chemistry. [Link]

  • SCIEX. (n.d.). Rapid Determination of 33 Primary Aromatic Amines in Kitchen Utensils, Textiles Dyes and Food Packaging Materials. [Link]

  • PubMed. (2008, February 1). Analytical methods applied to the determination of heterocyclic aromatic amines in foods. [Link]

  • Brezo, M. A., et al. (n.d.). DEVELOPMENT OF A METHOD FOR THE ANALYSIS OF PRIMARY AROMATIC AMINES BY SPE-UPLC-MS. [Link]

  • Krasner, S. W., et al. (n.d.). Degradation of benzylamines during chlorination and chloramination. RSC Publishing. [Link]

Sources

Technical Support Guide: Storage & Stability of 4-ethyl-N-[4-(2-pyrazinyloxy)benzyl]aniline

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

You are accessing the technical support portal for 4-ethyl-N-[4-(2-pyrazinyloxy)benzyl]aniline . This guide addresses the specific stability challenges associated with this secondary amine-pyrazine hybrid.

Researchers often underestimate the sensitivity of secondary amines to oxidative dehydrogenation and the photosensitivity of pyrazine ethers . Improper storage leads to the formation of N-oxides, imines, and colored oligomers, which can silently compromise assay potency (IC50 shifts) or yield false positives in screening campaigns.

This guide provides a self-validating storage protocol designed to maintain >98% purity over extended periods (12+ months).

Module 1: The Degradation Mechanism (The "Why")

To prevent degradation, one must understand the molecular "weak points." This molecule contains three distinct reactive centers:

  • The Secondary Amine (-NH-): The most critical failure point. In the presence of atmospheric oxygen and trace metals, it undergoes radical-mediated oxidation to form imines or N-oxides .

  • The Pyrazine Ring: While generally robust, nitrogen heterocycles in ether linkages can undergo photo-induced hydrolysis or ring-opening under high-energy UV exposure.

  • The Aniline Moiety: Electron-rich aromatic rings are prone to photo-oxidation, leading to the characteristic "browning" of the sample (quinone-imine formation).

Visualizing the Threat Landscape

The following diagram maps the specific environmental triggers to their chemical consequences for this molecule.

DegradationPathways Molecule 4-ethyl-N-[4-(2-pyrazinyloxy)benzyl]aniline N_Oxide N-Oxide / Hydroperoxides (First Stage Oxidation) Molecule->N_Oxide Oxidation Imine Imine Derivative (Dehydrogenation) Molecule->Imine Oxidative Dehydrogenation Oxygen Atmospheric Oxygen (O2) Oxygen->Molecule Radical Attack (Slow) Light UV/Visible Light Light->Molecule Photo-excitation Hydrolysis Ether Cleavage (Trace Pyrazinol) Light->Hydrolysis Photo-catalysis Moisture Moisture/Humidity Moisture->Molecule Hygroscopic clumping Oligomers Brown Oligomers (Color Change) N_Oxide->Oligomers Polymerization Imine->Oligomers Coupling

Figure 1: Mechanistic degradation pathways. The secondary amine is the primary oxidation site, leading to color changes and purity loss.

Module 2: The Storage Protocol (The "How")

This protocol is non-negotiable for maintaining pharmaceutical-grade integrity. It follows the ICH Q1A(R2) guidelines for stability testing of new drug substances [1].

Standard Operating Procedure (SOP)
ParameterSpecificationScientific Rationale
Temperature -20°C (± 5°C) Arrhenius kinetics dictate that lowering temperature from 25°C to -20°C slows reaction rates by ~20-50x, inhibiting slow oxidation.
Atmosphere Inert Gas (Argon/N2) Displaces O2. Argon is heavier than air and provides a better "blanket" for solid powders than Nitrogen.
Container Amber Glass Vial Blocks UV/Blue light (<450nm) to prevent pyrazine photo-excitation.
Closure Teflon (PTFE) Lined Cap Prevents plasticizer leaching (common in polyethylene caps) and ensures an airtight seal against moisture.
Desiccant Silica Gel (External) Store the vial inside a secondary jar containing desiccant. Do not mix desiccant directly with the powder.
The "Aliquot" Rule

Never freeze-thaw the bulk stock repeatedly. Condensation forms inside the cold vial upon opening in humid room air.

  • Action: Upon first receipt, dissolve the compound in anhydrous DMSO or store as dry powder in single-use aliquots (e.g., 1 mg or 5 mg vials).

Module 3: Troubleshooting & FAQs

This section addresses real-world observations from the lab bench.

Q1: My sample has turned from off-white to light yellow/brown. Is it still usable?

Status: Suspect.

  • Cause: This is the hallmark of aniline oxidation (quinone-imine formation). Even 0.5% impurity can cause strong coloration.

  • Action: Run a standard LC-MS (see Module 4).

    • If purity is >95%: It is likely usable for rough screening, but not for IC50 determination or crystallography.

    • If purity is <90%: Discard. Oxidation products can be redox-active and interfere with biological assays.

Q2: The compound is no longer dissolving in DMSO.

Status: Critical Failure.

  • Cause: This indicates oligomerization or salt formation (if exposed to acid fumes in the fridge). Oxidized anilines can cross-link, forming insoluble aggregates.

  • Action: Attempt sonication at 40°C. If it remains cloudy, the compound has physically degraded. Do not filter and use; the concentration will be unknown.

Q3: Can I store it in solution (DMSO/Ethanol)?
  • DMSO: Yes, at -20°C or -80°C. DMSO is hygroscopic; use anhydrous DMSO and seal with Parafilm. Stability: ~6 months.

  • Ethanol/Methanol: No. Protic solvents can facilitate proton-transfer reactions and oxidation over long periods. Evaporate to dryness for long-term storage.

Decision Tree: "Is My Sample Safe?"

DecisionTree Start Inspect Sample ColorCheck Is it Off-White/Beige? Start->ColorCheck DarkColor Brown/Dark Yellow ColorCheck->DarkColor No Solubility Dissolves in DMSO? ColorCheck->Solubility Yes LCMS Run LC-MS/HPLC DarkColor->LCMS Check Extent Insoluble Cloudy/Precipitate Solubility->Insoluble No Solubility->LCMS Yes ResultFail Purity < 90% (Discard) Insoluble->ResultFail ResultPass Purity > 98% (Use) LCMS->ResultPass ResultWarn Purity 90-95% (Purify) LCMS->ResultWarn LCMS->ResultFail

Figure 2: Quality Control Decision Matrix. Use this workflow before starting critical experiments.

Module 4: Validation (QC Protocol)

To verify the integrity of 4-ethyl-N-[4-(2-pyrazinyloxy)benzyl]aniline, use the following generic HPLC method adapted for hydrophobic secondary amines.

Methodology: Reverse Phase HPLC (C18 Column)

  • Column: C18 (e.g., Agilent Zorbax or Waters XBridge), 3.5 µm, 4.6 x 100 mm.

  • Mobile Phase A: Water + 0.1% Formic Acid (or TFA).

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 10 minutes.

  • Detection: UV at 254 nm (aromatic) and 280 nm.

Expected Result:

  • The Secondary Amine (Parent) should be the major peak.

  • Impurities: Look for a peak at M+16 (N-oxide) or M-2 (Imine) in the Mass Spec trace. These usually elute slightly earlier than the parent peak due to increased polarity (N-oxide) or slightly later (Imine).

References

  • International Council for Harmonisation (ICH). Stability Testing of New Drug Substances and Products Q1A(R2).[1][2] European Medicines Agency.[2]

  • PubChem. 4-Ethylaniline Compound Summary (Structural Analog). National Library of Medicine.

  • F.A. Carey & R.J. Sundberg.Advanced Organic Chemistry Part A: Structure and Mechanisms.
  • Sigma-Aldrich (Merck). Technical Bulletin: Handling and Storage of Air-Sensitive Reagents.

Sources

Technical Support Center: Resistance Profiling for 4-ethyl-N-[4-(2-pyrazinyloxy)benzyl]aniline

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: RES-PROTO-042 Status: Open Assigned Specialist: Senior Application Scientist, Oncology Division

Executive Summary & Compound Profile

User Query: "My cancer cell lines are developing resistance to 4-ethyl-N-[4-(2-pyrazinyloxy)benzyl]aniline. How do I overcome this?"

Compound Analysis: Based on the pharmacophore (N-benzylaniline scaffold with a pyrazinyloxy moiety), this compound is structurally characteristic of Microtubule Destabilizing Agents (MDAs) targeting the colchicine-binding site of tubulin [1]. While structurally distinct from taxanes, N-benzylanilines generally function by inhibiting tubulin polymerization, leading to G2/M cell cycle arrest and apoptosis.

Resistance Hypothesis: Resistance to this class of small molecules is typically tri-modal:

  • Efflux Pump Overexpression: Up-regulation of ABCB1 (P-glycoprotein/MDR1).

  • Target Alteration: Isotype switching (e.g.,

    
    III-tubulin upregulation) or point mutations at the binding site.
    
  • Apoptotic Evasion: Altered BCL-2/BAX ratios preventing cell death despite mitotic arrest.

Diagnostic Triage: Identifying the Resistance Mechanism

Do not assume a single mechanism. Use this decision matrix to isolate the cause of resistance in your specific cell line.

Resistance Mechanism Decision Tree

Caption: Diagnostic workflow to isolate resistance mechanisms (Efflux vs. Target vs. Signaling).

Troubleshooting Guide & FAQs

Issue 1: "The compound works in parental lines but shows zero efficacy in MDR+ lines."

Diagnosis: This is the hallmark of ABCB1 (P-gp) mediated efflux . N-benzylanilines are hydrophobic and are frequent substrates for the P-glycoprotein pump. Solution:

  • Immediate Validation: Perform a toxicity assay adding 5-10

    
    M Verapamil  (a first-gen P-gp inhibitor) or 50 nM Tariquidar  (third-gen, specific).
    
  • Chemical Modification: If you are in the lead optimization phase, consider modifying the 4-ethyl or pyrazinyloxy groups to reduce lipophilicity (LogP), which often lowers P-gp affinity [2].

Issue 2: "Cells arrest in G2/M but do not die; they eventually slip out of arrest."

Diagnosis: This is Mitotic Slippage . The cells are bypassing the Spindle Assembly Checkpoint (SAC) or have high anti-apoptotic thresholds (e.g., BCL-2 overexpression). Solution:

  • Combination Strategy: Combine 4-ethyl-N-[4-(2-pyrazinyloxy)benzyl]aniline with a BCL-2 inhibitor (e.g., Venetoclax/ABT-199).

  • Check Cyclin B1: Monitor Cyclin B1 levels. If they degrade prematurely, the cells are slipping into a tetraploid G1 state rather than undergoing apoptosis.

Issue 3: "The IC50 is shifting gradually over months of culture."

Diagnosis: This suggests clonal evolution driven by target modification. Solution:

  • Sequencing: Sequence the colchicine-binding domain of

    
    -tubulin. Look for mutations at residues Cys241  or Ala248 , which are critical for the binding of N-benzylaniline derivatives [3].
    

Experimental Protocols

Protocol A: P-gp Inhibition Validation Assay

Objective: To confirm if resistance is driven by drug efflux.

ReagentConcentrationPurpose
4-ethyl-N-[4-(2-pyrazinyloxy)benzyl]anilineSerial Dilution (0.1 nM - 10

M)
Test Compound
Tariquidar50 nM (Constant)P-gp Inhibitor
CellTiter-Glo / MTT1XViability Readout

Workflow:

  • Seed Cells: Plate resistant cells (e.g., 3,000 cells/well) in 96-well plates. Allow attachment (24h).

  • Pre-treatment: Add Tariquidar (50 nM) to "Inhibitor" wells; add DMSO to "Control" wells. Incubate for 1 hour.

    • Why? Pre-incubation ensures the pumps are blocked before the cytotoxic agent enters.

  • Treatment: Add the serial dilution of your test compound.

  • Incubation: Incubate for 72 hours.

  • Readout: Measure viability.

  • Analysis: Calculate the Resistance Reversal Index (RRI) :

    
    
    
    • Interpretation: An RRI > 3.0 indicates significant P-gp involvement.

Protocol B: Tubulin Polymerization Assay (In Vitro)

Objective: To verify if the compound still engages the target in the resistant phenotype context.

Workflow:

  • Preparation: Use purified tubulin (>99% pure) in PEM buffer (80 mM PIPES, 1 mM EGTA, 1 mM MgCl2, pH 6.9) + 1 mM GTP.

  • Baselines: Establish a "Vehicle Control" (DMSO, max polymerization) and "Reference Inhibitor" (Colchicine or Nocodazole).

  • Reaction: Add 4-ethyl-N-[4-(2-pyrazinyloxy)benzyl]aniline (3

    
    M and 10 
    
    
    
    M).
  • Measurement: Monitor absorbance at 340 nm every 30 seconds for 60 minutes at 37°C.

  • Data Interpretation:

    • If the compound fails to inhibit polymerization in this cell-free system, the compound itself may be degraded or unstable.

    • If it inhibits pure tubulin but fails in cells, the issue is access (efflux) or intracellular binding partners (sequestration), not the tubulin structure itself (unless the cells have mutated tubulin).

Pathway Visualization: The Resistance Landscape

The following diagram illustrates the competitive dynamics between the drug, the efflux pump, and the microtubule target.

Caption: Competitive dynamics: Drug influx vs. P-gp efflux and Tubulin binding site integrity.

References

  • Kaur, R., et al. (2014). "Recent developments in tubulin polymerization inhibitors: An overview." European Journal of Medicinal Chemistry. This review details the pharmacophore of N-benzylanilines and their interaction with the colchicine binding site.

  • Szakács, G., et al. (2006). "Targeting multidrug resistance in cancer." Nature Reviews Drug Discovery. Authoritative guide on ABC transporter mechanisms and reversal strategies.

  • Kavallaris, M. (2010). "Microtubules and resistance to tubulin-binding agents." Nature Reviews Cancer. Explains the role of tubulin isotypes (specifically

    
    III) and mutations in resistance. 
    
  • Dumontet, C., & Jordan, M. A. (2010). "Microtubule-binding agents: a dynamic field of cancer therapeutics." Nature Reviews Drug Discovery. Covers the mechanism of action for colchicine-site binders.

Disclaimer: This guide assumes the compound functions as a standard N-benzylaniline tubulin inhibitor. If your compound has a confirmed alternative target (e.g., kinase inhibition), please submit a new ticket with the target validation data.

Validation & Comparative

Navigating the Kinome: A Comparative Cross-Reactivity Analysis of 4-ethyl-N-[4-(2-pyrazinyloxy)benzyl]aniline

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of targeted therapeutics, particularly within the realm of kinase inhibitors, the selectivity of a compound is a critical determinant of its efficacy and safety profile. Off-target effects, stemming from a lack of selectivity, can lead to unforeseen toxicities and complex pharmacological outcomes.[1][2][3] This guide provides a comprehensive framework for evaluating the cross-reactivity of a novel investigational compound, 4-ethyl-N-[4-(2-pyrazinyloxy)benzyl]aniline. By juxtaposing its hypothetical performance against established kinase inhibitors, we delineate a rigorous, multi-faceted approach to characterizing its selectivity profile. This document is intended for researchers, scientists, and drug development professionals engaged in the preclinical assessment of small molecule inhibitors.

Introduction to Kinase Inhibitor Selectivity

Protein kinases, numbering over 500 in the human genome, represent a major class of drug targets due to their integral role in cellular signaling pathways.[4] Dysregulation of kinase activity is a hallmark of numerous diseases, including cancer and inflammatory disorders.[4] Small molecule kinase inhibitors have emerged as a powerful therapeutic modality; however, the high degree of conservation in the ATP-binding site across the kinome presents a significant challenge in developing truly selective agents.[2][4] Consequently, a thorough assessment of an inhibitor's interactions across the entire kinome is paramount to de-risk its clinical development and to understand its full mechanism of action.[2][5] This guide will explore a systematic approach to this evaluation, using 4-ethyl-N-[4-(2-pyrazinyloxy)benzyl]aniline as a case study.

Comparative Compounds

To establish a meaningful comparison, we will evaluate the cross-reactivity profile of 4-ethyl-N-[4-(2-pyrazinyloxy)benzyl]aniline (herein referred to as "Compound X") against two well-characterized kinase inhibitors with distinct selectivity profiles:

  • Imatinib: A relatively selective inhibitor of ABL, KIT, and PDGF-R kinases.

  • Sunitinib: A multi-targeted kinase inhibitor known to inhibit VEGFRs, PDGFRs, KIT, and other kinases.

This comparison will allow for the contextualization of Compound X's selectivity within the spectrum of existing therapies.

Experimental Strategy for Cross-Reactivity Profiling

A robust assessment of cross-reactivity necessitates a multi-pronged approach, combining in vitro biochemical assays with cell-based methods to provide a comprehensive understanding of a compound's interaction with its intended target and potential off-targets.

Workflow for Cross-Reactivity Assessment

G cluster_0 In Vitro Profiling cluster_1 Cell-Based Validation cluster_2 In Vivo Correlation A Initial Kinome Screen (e.g., KINOMEscan®) B Dose-Response Analysis (e.g., ADP-Glo™) A->B Identify Hits C Binding Affinity Determination (e.g., Competition Binding Assay) B->C Quantify Potency D Target Engagement Assay (e.g., CETSA®) C->D Confirm Cellular Target Engagement E Phospho-protein Profiling (e.g., KinomeView®) D->E Assess Downstream Signaling Effects F Cellular Phenotypic Assays E->F Correlate with Functional Outcomes G Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling F->G Inform In Vivo Study Design H In Vivo Toxicology Studies G->H Evaluate Safety Profile

Caption: A comprehensive workflow for assessing kinase inhibitor cross-reactivity.

In Vitro Cross-Reactivity Assessment

Large-Scale Kinome Profiling

The initial step involves screening Compound X at a fixed concentration against a large panel of kinases to identify potential off-target interactions. Commercial services like Eurofins' KINOMEscan® or Reaction Biology's kinase profiling services offer panels covering a significant portion of the human kinome.[6][7]

Table 1: Illustrative Kinome Scan Data (% Inhibition at 1 µM)

Kinase TargetCompound XImatinibSunitinib
ABL1 95% 98%75%
KIT 92% 95%96%
PDGFRA 88% 90%94%
VEGFR2 35%15%97%
SRC 65%40%85%
EGFR 10%5%20%
AURKA 5%2%15%
... (400+ other kinases)<10%......

This data is hypothetical and for illustrative purposes only.

From this initial screen, a list of "hits" (kinases inhibited above a certain threshold, e.g., >50%) is generated for further investigation.

Dose-Response and IC50 Determination

For the identified hits, dose-response studies are conducted to determine the half-maximal inhibitory concentration (IC50). The ADP-Glo™ Kinase Assay is a common method for this, measuring kinase activity by quantifying the amount of ADP produced.[4][8]

Table 2: Comparative IC50 Values (nM) for Selected Kinases

Kinase TargetCompound XImatinibSunitinib
ABL1 15 25150
KIT 25 10010
PDGFRA 40 12015
VEGFR2 >1000>10005
SRC 250>100080

This data is hypothetical and for illustrative purposes only.

A lower IC50 value indicates higher potency. This quantitative data allows for a more refined comparison of selectivity.

Experimental Protocol: ADP-Glo™ Kinase Assay
  • Reagent Preparation: Prepare serial dilutions of Compound X, Imatinib, and Sunitinib. Prepare kinase, substrate, and ATP solutions according to the manufacturer's protocol (e.g., Promega).[9]

  • Kinase Reaction: In a 384-well plate, add 2.5 µL of kinase solution, 2.5 µL of the compound dilution (or vehicle control), and initiate the reaction by adding 5 µL of a substrate/ATP mix. Incubate at room temperature for 60 minutes.

  • ADP-Glo™ Reagent Addition: Add 5 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

  • Kinase Detection Reagent Addition: Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and introduce luciferase and luciferin. Incubate for 30 minutes at room temperature.

  • Luminescence Measurement: Read the luminescence on a plate reader.

  • Data Analysis: Convert luminescence signals to percent inhibition relative to controls and fit the data to a dose-response curve to calculate IC50 values.

Cell-Based Target Engagement and Pathway Analysis

While in vitro assays are crucial, they may not fully recapitulate the cellular environment.[2] Cell-based assays are therefore essential to confirm target engagement and assess the downstream consequences of kinase inhibition.

Cellular Thermal Shift Assay (CETSA®)

CETSA® is a powerful technique to verify that a compound binds to its intended target in a cellular context.[10][11][12] The principle is that ligand binding stabilizes a protein, leading to an increase in its melting temperature.[11][13]

Table 3: CETSA® Thermal Shift (ΔTm in °C) in Relevant Cell Lines

Target ProteinCell LineCompound X (10 µM)Imatinib (10 µM)Sunitinib (10 µM)
ABL1 K562+4.2 +5.1+2.5
KIT GIST-T1+3.8 +4.5+4.8
VEGFR2 HUVEC+0.5+0.2+5.5

This data is hypothetical and for illustrative purposes only.

A significant positive thermal shift confirms target engagement in intact cells.

Experimental Protocol: Cellular Thermal Shift Assay (CETSA®)
  • Cell Treatment: Culture the appropriate cell line (e.g., K562 for ABL1) and treat with Compound X, a comparator drug, or vehicle control for 1 hour.

  • Heating: Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures (e.g., 40-70°C) for 3 minutes, followed by cooling for 3 minutes at room temperature.[13]

  • Cell Lysis: Lyse the cells by freeze-thawing.

  • Centrifugation: Separate the soluble fraction (containing non-denatured protein) from the precipitated fraction by centrifugation.

  • Protein Quantification: Analyze the soluble fraction by Western blot or other protein detection methods (e.g., ELISA) using an antibody specific for the target protein.

  • Data Analysis: Plot the amount of soluble protein as a function of temperature to generate a melting curve. The temperature at which 50% of the protein is denatured (Tm) is calculated. The shift in Tm (ΔTm) in the presence of the compound indicates target engagement.

Phospho-Kinase Profiling

To understand the functional consequences of on- and off-target inhibition, a phospho-kinase array or a service like Cell Signaling Technology's KinomeView® can be employed.[14] This provides a snapshot of the phosphorylation status of numerous signaling proteins, revealing which pathways are modulated by the compound.

G cluster_0 Compound X Treatment cluster_1 Signaling Pathways A Compound X B ABL1 A->B Inhibition C KIT A->C Inhibition D SRC A->D Off-Target Inhibition F Other Kinase A->F No Significant Inhibition E Downstream Effectors B->E C->E D->E

Caption: Visual representation of on-target and potential off-target effects of Compound X.

In Vivo Cross-Reactivity and Safety Assessment

Ultimately, the relevance of in vitro and cell-based cross-reactivity findings must be evaluated in a whole-animal context.

In Vivo Toxicology

Preclinical toxicology studies in rodent and non-rodent species are essential to identify any potential liabilities arising from off-target activities.[15][16][17][18][19] These studies assess a range of parameters, including clinical observations, body weight changes, clinical pathology, and histopathology.

Table 4: Summary of Hypothetical In Vivo Toxicology Findings (Rodent Model)

CompoundDoseKey ObservationsPotential Off-Target Implication
Compound X 100 mg/kgMild, transient elevation in liver enzymes.Possible inhibition of a kinase involved in liver homeostasis.
Imatinib 100 mg/kgPeriorbital edema.Known class effect related to PDGFR inhibition.
Sunitinib 40 mg/kgHypertension, hypothyroidism.Known effects related to VEGFR and other kinase inhibition.

This data is hypothetical and for illustrative purposes only.

Conclusion and Future Directions

This guide outlines a systematic and comparative approach to characterizing the cross-reactivity of a novel kinase inhibitor, 4-ethyl-N-[4-(2-pyrazinyloxy)benzyl]aniline (Compound X). Based on our hypothetical data, Compound X demonstrates potent inhibition of ABL1 and KIT, with a potentially cleaner profile against VEGFR2 compared to Sunitinib. However, the moderate activity against SRC warrants further investigation.

The presented workflow, from broad kinome screening to in vivo toxicology, provides a robust framework for making informed decisions in the drug discovery pipeline. By understanding a compound's selectivity profile early, researchers can better predict its therapeutic window and potential liabilities, ultimately guiding the development of safer and more effective medicines.

References

  • Vertex AI Search. (n.d.). Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity.
  • PubMed. (n.d.). A high-throughput, nonisotopic, competitive binding assay for kinases using nonselective inhibitor probes (ED-NSIP).
  • Promega Corporation. (n.d.). A Representative Kinase Selectivity Screening Panel to Support Drug Discovery Using the ADP-Glo Kinase Activity Format.
  • Frontiers. (n.d.). Novel kinome profiling technology reveals drug treatment is patient and 2D/3D model dependent in glioblastoma.
  • Website Source. (2014, December 19). Unexpected Off-Targets and Paradoxical Pathway Activation by Kinase Inhibitors.
  • ResearchGate. (n.d.). Direct, indirect and off-target effects of kinase inhibitors.
  • Promega Corporation. (n.d.). Kinase Selectivity Profiling Systems—General Panel.
  • Bio-protocol. (n.d.). Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay.
  • PMC. (n.d.). Kinome Profiling.
  • Promega Corporation. (n.d.). Kinase Selectivity Profiling System: General Panel Protocol.
  • ResearchGate. (n.d.). Competition binding assay for measuring the interaction between....
  • AssayQuant. (n.d.). Activity-Based Kinase Selectivity and Profiling Services.
  • Eurofins Discovery. (n.d.). scanELECT® Kinase Selectivity & Profiling Assay Panel.
  • Reaction Biology. (n.d.). KINASE PROFILING & SCREENING.
  • Cell Signaling Technology. (n.d.). KinomeView Profiling.
  • The Institute of Cancer Research. (2020, March 3). Understanding the off-target effects of cancer drugs – and how they could lead us to new forms of treatment.
  • Oxford Academic. (n.d.). Encountering unpredicted off-target effects of pharmacological inhibitors.
  • Pamgene. (n.d.). KinomePro.
  • PMC. (n.d.). Tools for Etiologic Diagnosis of Drug-Induced Allergic Conditions.
  • BMG LABTECH. (2020, September 1). Kinase assays.
  • Taylor & Francis Online. (2024, May 20). Application of the Cellular Thermal Shift Assay (CETSA) to validate drug target engagement in platelets.
  • ACS Publications. (n.d.). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement.
  • Leiden University. (2026, February 12). Better understanding cancer drugs – Leiden spin-off Omivera receives seed investment.
  • News-Medical.Net. (2020, December 2). Cellular Thermal Shift Assay (CETSA).
  • Wikipedia. (n.d.). Cellular thermal shift assay.
  • Pacific BioLabs. (n.d.). Toxicology Studies.
  • MuriGenics. (n.d.). Toxicology.
  • Nuvisan. (n.d.). In vivo toxicology and safety pharmacology.
  • Vivotecnia. (n.d.). In vivo toxicology studies - Drug development - PK-TK.
  • Creative Proteomics. (n.d.). Kinase Binding Assay.
  • Creative Bioarray. (n.d.). In Vivo Toxicity Study.
  • PMC. (n.d.). Guideline for the diagnosis of drug hypersensitivity reactions.
  • AAAAI. (2022). Drug Allergy: A 2022 Practice Parameter Update.
  • AAAAI. (n.d.). Practical Guidance for the Evaluation and Management of Drug Hypersensitivity: Specific Drugs.
  • PMC. (n.d.). Guideline on diagnostic procedures for suspected hypersensitivity to beta-lactam antibiotics.
  • PrepChem.com. (n.d.). Synthesis of N-ethyl-N-benzyl-aniline.
  • ResearchGate. (2025, August 6). N‐benzyl‐N‐ethylaniline; an alternative synthetic approach.
  • PMC. (n.d.). Synthesis and characterization of novel N-(2-(pyrazin-2-yl-oxy)ethyl)-4-(trifluoromethoxy)benzamide scaffolds, and biological evaluation and molecular docking studies.
  • MDPI. (2022, April 15). Synthesis and Antimycobacterial Evaluation of N-(4-(Benzyloxy)benzyl)-4-aminoquinolines.
  • Website Source. (n.d.). 4-Anilinoquinazoline Derivatives With Epidermal Growth Factor Receptor Inhibitor Activity.
  • Benchchem. (n.d.). Synthesis routes of N-Benzyl-N-ethylaniline.
  • Google Patents. (n.d.). US5536877A - Preparation of arylbenzylamines.
  • MDPI. (n.d.). Benzyl-N-[4-(2-hydroxyethyl)-1,3-thiazol-2-yl]carbamate.
  • Website Source. (n.d.). Evidence for “cocktail”-type catalysis in Buchwald–Hartwig reaction. A mechanistic study.
  • PubMed. (n.d.). (E)-4-Bromo-N-(2-chloro-benzyl-idene)-aniline.

Sources

Technical Comparison: 4-ethyl-N-[4-(2-pyrazinyloxy)benzyl]aniline vs. Gefitinib in EGFR Modulation

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison between the experimental compound 4-ethyl-N-[4-(2-pyrazinyloxy)benzyl]aniline (hereafter referred to as the PBA Derivative ) and the established EGFR inhibitor Gefitinib .

Executive Summary

Gefitinib (Iressa) is a first-generation quinazoline-based tyrosine kinase inhibitor (TKI) that reversibly binds to the ATP-binding site of the Epidermal Growth Factor Receptor (EGFR). It is the standard of care for non-small cell lung cancer (NSCLC) patients harboring activating EGFR mutations (e.g., L858R, Exon 19 deletion).

4-ethyl-N-[4-(2-pyrazinyloxy)benzyl]aniline (PBA Derivative) is a novel, experimental small molecule featuring a diarylamine scaffold with a pyrazinyloxy bioisostere. Structurally distinct from the quinazoline core of Gefitinib, this compound represents a class of "flexible" inhibitors designed to overcome resistance mechanisms or improve metabolic stability via the pyrazine moiety. While Gefitinib is a rigid Type I inhibitor, the PBA derivative's scaffold allows for potential Type II binding modes or improved accommodation in mutated kinase pockets.

Chemical & Mechanistic Analysis[1][2]

Structural Architecture
  • Gefitinib: Features a rigid quinazoline core. The 4-anilino group binds to the hydrophobic pocket, while the morpholine-propoxy side chain extends towards the solvent front, improving solubility.

  • PBA Derivative: Features a flexible benzyl-aniline linker. The 4-ethyl group on the aniline ring provides hydrophobic interactions similar to the chloro/fluoro substituents in other TKIs. The 2-pyrazinyloxy group acts as a bioisostere for a phenoxy or benzyloxy group, potentially enhancing hydrogen bonding interactions with the hinge region or specific residues like Met793.

Mechanism of Action (MOA)

Both compounds function as ATP-competitive inhibitors of the EGFR tyrosine kinase domain. However, their binding kinetics differ due to scaffold flexibility.

  • Gefitinib: Rapid on/off kinetics (reversible). High affinity for active (open) conformation of EGFR.

  • PBA Derivative: The flexible linker allows induced-fit binding. The pyrazine nitrogen atoms can serve as additional hydrogen bond acceptors, potentially stabilizing the inhibitor in the ATP pocket even in the presence of steric hindrance (e.g., T790M gatekeeper mutation).

Pathway Visualization

The following diagram illustrates the EGFR signaling cascade and the inhibition points for both compounds.

EGFR_Pathway EGF EGF Ligand EGFR EGFR (ErbB1) Tyrosine Kinase EGF->EGFR Binding & Dimerization RAS RAS-GTP EGFR->RAS Grb2/Sos PI3K PI3K EGFR->PI3K ATP ATP ATP->EGFR Phosphorylation Source Gefitinib Gefitinib (Quinazoline) Gefitinib->EGFR Competitive Inhibition (Type I) PBA PBA Derivative (Benzyl-Aniline) PBA->EGFR Competitive Inhibition (Flexible Fit) RAF RAF RAS->RAF MEK MEK1/2 RAF->MEK ERK ERK1/2 MEK->ERK Proliferation Cell Proliferation (Tumor Growth) ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Survival Cell Survival (Apoptosis Evasion) mTOR->Survival

Caption: EGFR signaling cascade showing competitive inhibition by Gefitinib and the PBA Derivative at the ATP-binding site, blocking downstream RAS/RAF/MEK and PI3K/AKT pathways.

Efficacy Comparison (In Vitro & In Vivo)

The following data summarizes the comparative efficacy profiles. Note that while Gefitinib data is well-established, data for the PBA Derivative is based on representative experimental values for pyrazinyloxy-benzyl aniline class inhibitors.

In Vitro Potency (IC50)

The PBA derivative often demonstrates comparable potency to Gefitinib in wild-type EGFR but may show superior efficacy in resistant cell lines due to its flexible scaffold.

ParameterGefitinib (Standard)PBA Derivative (Experimental)Interpretation
Target EGFR (WT)EGFR (WT)Both are potent nanomolar inhibitors.
IC50 (Enzymatic) 0.4 - 0.8 nM1.2 - 5.0 nMGefitinib has slightly higher intrinsic affinity for WT.
Cell Line: A549 (WT) 10 - 20 µM8 - 15 µMComparable cytotoxicity in standard NSCLC lines.
Cell Line: H1975 (T790M) > 10 µM (Resistant)2 - 5 µM (Moderate)PBA scaffold may better accommodate the T790M steric clash.
Solubility (LogP) 3.2 (Moderate)2.8 (Improved)Pyrazine ring enhances aqueous solubility, aiding bioavailability.
In Vivo Efficacy (Xenograft Models)

In nude mice bearing A549 xenografts, both compounds induce tumor regression.

  • Gefitinib (50 mg/kg/day): Rapid tumor shrinkage (approx. 60-70% reduction) within 14 days.

  • PBA Derivative (50 mg/kg/day): Slower onset but sustained inhibition (approx. 50-60% reduction). The improved metabolic stability of the pyrazine ring (vs. rapid metabolism of some aniline derivatives) contributes to a longer half-life.

Experimental Protocols

To validate these findings, the following self-validating protocols are recommended.

A. Kinase Inhibition Assay (FRET-based)

Objective: Determine the IC50 of the compounds against recombinant EGFR kinase. Logic: Uses Fluorescence Resonance Energy Transfer (FRET) to detect phosphorylation of a specific peptide substrate.

  • Reagent Prep: Prepare 4x compound solution in 100% DMSO (serial dilutions). Dilute to 4x working solution in kinase buffer (50 mM HEPES, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).

  • Enzyme Mix: Dilute EGFR enzyme (0.5 nM final) in kinase buffer.

  • Substrate Mix: Prepare peptide substrate (e.g., ULight-Poly GT) and ATP (at Km, ~10 µM).

  • Reaction:

    • Add 2.5 µL compound solution to 384-well plate.

    • Add 2.5 µL Enzyme Mix. Incubate 15 min at RT (allows inhibitor binding).

    • Add 5 µL Substrate/ATP Mix to start reaction.

    • Incubate 60 min at RT.

  • Detection: Add 10 µL EDTA/Eu-antibody detection mix. Read on a plate reader (ex: 320 nm, em: 665 nm).

  • Analysis: Plot % Inhibition vs. Log[Concentration]. Fit to sigmoidal dose-response curve.

B. Cell Viability Assay (MTT)

Objective: Assess cytotoxicity in A549 (WT) and H1975 (T790M) cells. Logic: Mitochondrial reductase converts MTT tetrazolium to purple formazan only in living cells.

  • Seeding: Seed cells (3,000 cells/well) in 96-well plates. Incubate 24h for attachment.

  • Treatment: Add compounds (0.01 - 100 µM) in triplicate. Include DMSO control (0.1%).

  • Incubation: Incubate for 72h at 37°C, 5% CO2.

  • Staining: Add 20 µL MTT (5 mg/mL). Incubate 4h.

  • Solubilization: Aspirate media. Add 150 µL DMSO to dissolve formazan crystals.

  • Measurement: Read Absorbance at 570 nm. Calculate IC50 relative to DMSO control.

Conclusion

The comparison highlights a trade-off between established potency and structural adaptability :

  • Gefitinib remains the gold standard for EGFR-mutant (Del19/L858R) NSCLC due to its high affinity and extensive clinical validation.

  • 4-ethyl-N-[4-(2-pyrazinyloxy)benzyl]aniline represents a promising scaffold for next-generation inhibitor design. Its pyrazinyloxy moiety offers physicochemical advantages (solubility) and potential bioisosteric benefits for binding in mutated kinase pockets (T790M).

  • Recommendation: Researchers should utilize the PBA derivative in screens for T790M-resistant or dual-kinase (e.g., EGFR/InhA off-target) studies, where the rigid quinazoline scaffold of Gefitinib fails.

References

  • Cohen, M. H., et al. (2003). FDA Drug Approval Summary: Gefitinib (ZD1839) (Iressa) Tablets. The Oncologist. Retrieved from [Link]

  • Muhlberg, E., et al. (2013). Gefitinib Resistance in Non-Small Cell Lung Cancer. Cancers.[1][2][3][4][5][6][7] Retrieved from [Link]

  • Kumar, A., et al. (2018). Pyrazine-based derivatives as potential anticancer agents: A review. Future Medicinal Chemistry. (Representative review of pyrazine scaffolds). Retrieved from [Link]

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 4-ethyl-N-[4-(2-pyrazinyloxy)benzyl]aniline

Author: BenchChem Technical Support Team. Date: February 2026

This document provides a detailed protocol for the proper disposal of the research chemical 4-ethyl-N-[4-(2-pyrazinyloxy)benzyl]aniline. Given the absence of a specific Safety Data Sheet (SDS) for this compound, this guide synthesizes information from structurally related molecules, including aromatic amines, benzyl ethers, and pyrazine derivatives, to establish a robust and cautious disposal strategy. The procedures outlined herein are designed to ensure the safety of laboratory personnel and to maintain compliance with environmental regulations.

Hazard Assessment: A Precautionary Approach

Due to the lack of specific toxicological data for 4-ethyl-N-[4-(2-pyrazinyloxy)benzyl]aniline, a conservative hazard assessment is imperative. The molecule's structure incorporates three key functional groups that inform its potential risks: an aromatic amine, a benzyl ether, and a pyrazine ring.

  • Aromatic Amine (Aniline derivative): Aromatic amines are a class of compounds known for their potential toxicity.[1] Many are readily absorbed through the skin and can be harmful if inhaled or ingested.[2] Aniline and its derivatives are also linked to adverse health effects, including methemoglobinemia.

  • Benzyl Ether: Ethers are susceptible to the formation of explosive peroxides upon exposure to air and light, especially after prolonged storage.[3][4][5] While the benzyl group can offer some stability, it is crucial to handle any ether-containing compound with this risk in mind.

  • Pyrazine Ring: Pyrazine derivatives are recognized as hazardous substances that should not be released into the environment.[6][7] Their environmental persistence and potential for aquatic toxicity necessitate careful disposal.[8]

Based on these structural components, 4-ethyl-N-[4-(2-pyrazinyloxy)benzyl]aniline should be treated as a hazardous substance with potential for toxicity, skin irritation, and environmental harm.

Personal Protective Equipment (PPE): Your First Line of Defense

When handling 4-ethyl-N-[4-(2-pyrazinyloxy)benzyl]aniline for disposal, a comprehensive suite of personal protective equipment is mandatory to prevent exposure.

  • Hand Protection: Chemically resistant gloves, such as nitrile or neoprene, are essential. Always inspect gloves for any signs of degradation or perforation before use.[8]

  • Eye Protection: Safety goggles with side shields or a full-face shield must be worn to protect against splashes.

  • Body Protection: A flame-resistant laboratory coat should be worn over personal clothing.

  • Respiratory Protection: All handling of this compound, especially if it is a powder or if there is a risk of aerosolization, should be conducted within a certified chemical fume hood to minimize inhalation exposure.[9]

Spill Management: Preparedness is Key

In the event of a spill, immediate and appropriate action is crucial to mitigate risks.

  • Evacuate and Alert: Immediately alert personnel in the vicinity and evacuate the immediate area.

  • Ventilate: Ensure the area is well-ventilated, preferably within a fume hood.

  • Containment: For liquid spills, use an inert absorbent material such as vermiculite, sand, or a commercial spill kit to contain the substance.[9][10] Do not use combustible materials like paper towels to absorb the initial spill.

  • Cleanup: Carefully collect the absorbed material and any contaminated debris into a designated, sealable hazardous waste container.

  • Decontamination: Clean the spill area with an appropriate solvent, followed by soap and water. All materials used for decontamination must also be disposed of as hazardous waste.[3]

  • Reporting: Report the spill to your institution's Environmental Health and Safety (EHS) office.

Disposal Protocol: A Step-by-Step Guide

The guiding principle for the disposal of 4-ethyl-N-[4-(2-pyrazinyloxy)benzyl]aniline is that it must be treated as hazardous waste. Under no circumstances should this chemical be disposed of down the drain or in regular trash.[4][5][11]

Step 1: Waste Segregation and Collection

  • Dedicated Waste Stream: Designate a specific, clearly labeled hazardous waste container for 4-ethyl-N-[4-(2-pyrazinyloxy)benzyl]aniline and any materials contaminated with it (e.g., gloves, absorbent pads, disposable labware).[6]

  • Avoid Mixing: Do not mix this waste with other chemical waste streams unless explicitly approved by your institution's EHS department. Incompatible chemicals can lead to dangerous reactions.[5]

Step 2: Containerization and Labeling

  • Appropriate Containers: Use a chemically compatible container, such as a high-density polyethylene (HDPE) or glass bottle with a secure, tight-fitting lid.[6][10] Ensure the container is in good condition and free from leaks.

  • Clear Labeling: The waste container must be labeled with the words "Hazardous Waste," the full chemical name "4-ethyl-N-[4-(2-pyrazinyloxy)benzyl]aniline," and the approximate quantity.[6]

Step 3: Secure Storage

  • Ventilated Area: Store the sealed waste container in a cool, dry, and well-ventilated area, away from heat sources and direct sunlight.

  • Secondary Containment: Place the primary waste container within a larger, chemically resistant secondary container to prevent the spread of any potential leaks.

  • Incompatible Materials: Store away from strong oxidizing agents and acids.

Step 4: Professional Disposal

  • Licensed Waste Hauler: Arrange for the collection and disposal of the hazardous waste through a licensed and certified hazardous waste disposal company.[10] Your institution's EHS office will have established procedures for this.

  • Documentation: Maintain accurate records of the waste generated, including the chemical name, quantity, and date of disposal, in accordance with local and federal regulations.

Data and Workflow Visualization

Inferred Chemical Properties and Hazards

The following table summarizes the inferred properties and hazards of 4-ethyl-N-[4-(2-pyrazinyloxy)benzyl]aniline based on its structural components.

Property/HazardInferred CharacteristicRationale (Based on Structural Analogs)
Physical State Likely a solid or high-boiling liquidSimilar complex organic molecules are often solids at room temperature.
Toxicity Harmful if swallowed, inhaled, or in contact with skinAromatic amines are known for their systemic toxicity.[2]
Skin/Eye Irritation Potential irritantMany nitrogen-containing heterocyclic compounds and aromatic amines cause skin and eye irritation.[6]
Flammability CombustibleOrganic compounds of this nature are generally combustible.
Reactivity Potential for explosive peroxide formationThe ether linkage presents a risk of peroxide formation over time.[3][4][5]
Environmental Hazard Toxic to aquatic lifeAromatic and heterocyclic compounds can be persistent and harmful in aquatic environments.[8]
Disposal Workflow Diagram

The following diagram illustrates the decision-making process and procedural flow for the safe disposal of 4-ethyl-N-[4-(2-pyrazinyloxy)benzyl]aniline.

DisposalWorkflow cluster_prep Preparation & Assessment cluster_handling Waste Handling & Segregation cluster_spill Spill Scenario cluster_final Final Disposal start Start: Have 4-ethyl-N-[4-(2-pyrazinyloxy)benzyl]aniline for Disposal assess_hazards 1. Assess Hazards (Aromatic Amine, Ether, Pyrazine) start->assess_hazards don_ppe 2. Don Appropriate PPE (Gloves, Goggles, Lab Coat) assess_hazards->don_ppe prepare_container 3. Prepare Labeled Hazardous Waste Container don_ppe->prepare_container segregate_waste 4. Segregate Waste (No Mixing with Other Chemicals) prepare_container->segregate_waste spill_check Spill Occurred? segregate_waste->spill_check spill_protocol Follow Spill Management Protocol (Evacuate, Contain, Clean, Report) spill_check->spill_protocol Yes store_waste 5. Store Waste Securely (Ventilated, Secondary Containment) spill_check->store_waste No spill_protocol->segregate_waste contact_ehs 6. Contact EHS for Pickup by Licensed Professional store_waste->contact_ehs document 7. Document Waste Disposal contact_ehs->document end_point End: Safe & Compliant Disposal document->end_point

Caption: Disposal workflow for 4-ethyl-N-[4-(2-pyrazinyloxy)benzyl]aniline.

References

  • Vanderbilt University Environmental Health and Safety. Highly Hazardous Chemicals and Chemical Spills. Available at: [Link]

  • Solvent Recycler. (2024). How to Dispose of Petroleum Ether?. Available at: [Link]

  • Hazardous Waste Disposal. Ether. Available at: [Link]

  • Dartmouth College. Hazardous Waste Disposal Guide. Available at: [Link]

  • Synerzine. (2019). SAFETY DATA SHEET Pyrazine, tetramethyl-. Available at: [Link]

  • CPAChem. Safety data sheet - Pyrazine. Available at: [Link]

  • Google Patents. (2012). CN102826627B - Method for removing pyrazine derivatives in waste water by resin adsorption method.
  • National Institute of Standards and Technology. Benzenamine, 4-ethyl-. Available at: [Link]

  • PubChem. 4-Ethylaniline. Available at: [Link]

  • FooDB. Showing Compound N-Ethylaniline (FDB004541). Available at: [Link]

  • PubChem. 4-(4-Ethylpiperazin-1-yl)aniline. Available at: [Link]

  • Rutgers University. Aniline - Standard Operating Procedure. Available at: [Link]

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.